Technical Documentation Center

2-Ethylpyrimidin-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Ethylpyrimidin-5-amine
  • CAS: 1152519-74-8

Core Science & Biosynthesis

Foundational

2-Ethylpyrimidin-5-amine CAS number and properties

CAS Number: 1152519-74-8 Molecular Formula: C₆H₉N₃ Molecular Weight: 123.16 g/mol [1] Executive Summary 2-Ethylpyrimidin-5-amine is a specialized heterocyclic building block critical to modern medicinal chemistry, partic...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1152519-74-8 Molecular Formula: C₆H₉N₃ Molecular Weight: 123.16 g/mol [1]

Executive Summary

2-Ethylpyrimidin-5-amine is a specialized heterocyclic building block critical to modern medicinal chemistry, particularly in the development of kinase inhibitors (e.g., JAK, BTK) and antiviral agents. Unlike its 2-methyl or 2-amino analogs, the 2-ethyl substituent provides a unique steric and lipophilic profile (


), often utilized to optimize the metabolic stability and binding affinity of drug candidates within hydrophobic pockets of target enzymes.

This guide details the physicochemical properties, validated synthesis routes, and application workflows for researchers utilizing this scaffold.

Physicochemical Profile

PropertyValueNote
Appearance Pale yellow to off-white solidCrystalline powder form
Melting Point 125 – 126 °CConfirmed experimental range [1]
Boiling Point ~280 °C (Predicted)Decomposes at high temp
Density 1.107 g/cm³ (Predicted)
pKa (Conjugate Acid) ~3.8 - 4.2Pyrimidine N1/N3 protonation
Solubility DMSO, Methanol, DCMModerate water solubility
Storage 2–8°C, Inert AtmosphereHygroscopic; protect from light

Synthetic Methodologies

Two primary routes are employed depending on the scale and available starting materials: the De Novo Cyclization (ideal for scale-up) and the Cross-Coupling Approach (ideal for late-stage diversification).

Route A: De Novo Cyclization (Scale-Up Preferred)

This route constructs the pyrimidine ring from acyclic precursors, avoiding expensive palladium catalysts.

  • Condensation: Propionamidine hydrochloride is condensed with sodium nitromalonaldehyde (or a synthetic equivalent like 2-nitro-1,3-bis(dimethylamino)propane) in the presence of a base (NaOMe/MeOH) to yield 2-ethyl-5-nitropyrimidine .

  • Reduction: The nitro group is reduced to the amine using catalytic hydrogenation (

    
    , Pd/C) or iron/acetic acid reduction.
    
Route B: Palladium-Catalyzed Cross-Coupling (MedChem Preferred)

This route utilizes commercially available 5-amino-2-chloropyrimidine to introduce the ethyl group via Suzuki-Miyaura coupling.

  • Reagents: 5-Amino-2-chloropyrimidine, Ethylboronic acid,

    
    , 
    
    
    
    , Dioxane/Water.
  • Conditions: 90°C, 12-16 hours.

  • Mechanism: Oxidative addition of Pd into the C-Cl bond, followed by transmetallation with the ethyl boronate and reductive elimination.

Visualization: Synthetic Pathways[4]

SynthesisRoutes cluster_0 Route A: De Novo Cyclization cluster_1 Route B: Suzuki Coupling Propionamidine Propionamidine HCl (Starting Material) Inter1 Intermediate: 2-Ethyl-5-nitropyrimidine Propionamidine->Inter1 NaOMe, MeOH Reflux, 4h NitroMal Na-Nitromalonaldehyde NitroMal->Inter1 Target TARGET: 2-Ethylpyrimidin-5-amine Inter1->Target H2, Pd/C EtOH, RT ChloroSM 5-Amino-2-chloropyrimidine ChloroSM->Target Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C EthylBor Ethylboronic Acid EthylBor->Target

Figure 1: Comparison of de novo cyclization vs. Suzuki coupling routes for synthesis.

Medicinal Chemistry Applications

The 2-ethylpyrimidin-5-amine moiety is a privileged scaffold in drug discovery, particularly for ATP-competitive kinase inhibitors.

Structural Activity Relationship (SAR) Logic
  • Solubility & Lipophilicity: The ethyl group increases lipophilicity (

    
    ) relative to a methyl group, potentially improving cell permeability without the metabolic liability of longer alkyl chains.
    
  • H-Bonding: The 5-amino group serves as a critical hydrogen bond donor/acceptor, often interacting with the "hinge region" residues (e.g., Met90 in JAK2) of kinase domains.

  • Selectivity: The 2-position substituent projects into the solvent-exposed front pocket or a hydrophobic sub-pocket, allowing fine-tuning of selectivity against homologous kinases (e.g., JAK1 vs. JAK2).

Case Study: JAK/STAT Pathway Inhibition

In the development of Janus Kinase (JAK) inhibitors, 5-aminopyrimidines are often coupled with bicyclic cores (e.g., pyrrolopyrimidines) to form the active pharmacophore. The 2-ethyl group can act as a steric wedge to induce conformational changes in the ATP-binding site.

DrugDiscovery Hit Hit Identification (Low Affinity Binder) Scaffold Scaffold Morphing (Pyrimidine Core Selection) Hit->Scaffold Fragment Growing Optimization Lead Optimization (SAR Exploration) Scaffold->Optimization Substituent Scan Sub_Ethyl 2-Ethyl Analog (Optimized Lipophilicity) Optimization->Sub_Ethyl 2-Position Tuning Candidate Clinical Candidate (High Selectivity/Potency) Sub_Ethyl->Candidate ADME/Tox Validation

Figure 2: Workflow illustrating the incorporation of the 2-ethylpyrimidin-5-amine motif during lead optimization.

Handling and Safety (SDS Summary)

While specific toxicological data for this isomer is limited, it should be handled with the standard precautions applicable to aminopyrimidines.

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.

    • STOT SE 3 (H335): May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.

    • Skin Contact: Wash with plenty of soap and water.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

References

  • KolabShop / ChemScene. (2024). Certificate of Analysis: 2-Ethylpyrimidin-5-amine (CAS 1152519-74-8). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 43142246, 2-Ethylpyrimidin-5-amine. Retrieved from [Link]

  • MDPI. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors. Molecules.[2][3][4][5][6][7][8][9][10] Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Ethylpyrimidin-5-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical and chemical properties of 2-Ethylpyrimidin-5-amine, a key heterocyclic building block in medic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2-Ethylpyrimidin-5-amine, a key heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes available data with field-proven insights to offer a practical resource for researchers working with this compound and similar aminopyrimidine scaffolds.

Molecular and Physicochemical Profile

2-Ethylpyrimidin-5-amine (CAS No. 1152519-74-8) is a substituted pyrimidine with a molecular formula of C₆H₉N₃ and a molecular weight of 123.16 g/mol .[1] The presence of the amino group and the ethyl substituent on the pyrimidine ring imparts specific electronic and steric properties that are crucial for its reactivity and interaction with biological targets.

Table 1: Physical and Chemical Properties of 2-Ethylpyrimidin-5-amine
PropertyValueSource
Molecular Formula C₆H₉N₃[1]
Molecular Weight 123.16 g/mol [1]
CAS Number 1152519-74-8[1]
Appearance Predicted: White to off-white solidInferred from similar compounds
Melting Point Not experimentally determined.-
Boiling Point Not experimentally determined.-
Solubility Predicted: Soluble in organic solvents like ethanol, DMSO, and DMF. Limited solubility in water.Inferred from aminopyrimidine class
pKa Predicted: ~4-5 (for the protonated amine)Inferred from similar aminopyrimidines
Storage 2-8°C, sealed, dry, light-proof[1]

Expert Insight: The predicted pKa suggests that the amino group is weakly basic. This is a critical parameter in drug design as it influences the compound's ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and binding to target proteins.

Synthesis and Purification

While a specific, detailed synthesis protocol for 2-Ethylpyrimidin-5-amine is not widely published in peer-reviewed literature, its structure suggests a plausible and efficient synthesis route based on established methods for constructing substituted pyrimidines.[2][3] The most common and logical approach involves the condensation of a suitable three-carbon precursor with propionamidine.

Proposed Synthetic Workflow

A likely synthetic pathway involves the reaction of a β-keto nitrile or a related activated three-carbon synthon with propionamidine, which can be generated in situ from propionitrile or used as a salt.

G reagent1 β-Keto Nitrile Precursor intermediate Condensation & Cyclization reagent1->intermediate reagent2 Propionamidine reagent2->intermediate product 2-Ethylpyrimidin-5-amine intermediate->product Aromatization purification Purification (Crystallization/Chromatography) product->purification

Caption: Proposed synthesis workflow for 2-Ethylpyrimidin-5-amine.

Step-by-Step Experimental Protocol (General Procedure)

This protocol is a generalized procedure based on common syntheses of similar 2-substituted-5-aminopyrimidines and should be optimized for this specific target.[4]

  • Reaction Setup: To a solution of the appropriate β-aminocrotononitrile derivative (1 equivalent) in a suitable solvent such as ethanol or isopropanol, add a base like sodium ethoxide or potassium carbonate (1.1 equivalents).

  • Amidine Addition: Add propionamidine hydrochloride (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The solvent is then removed under reduced pressure.

  • Extraction: The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification is typically achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Causality Behind Experimental Choices: The choice of a basic catalyst is crucial to deprotonate the starting materials and facilitate the initial condensation reaction. The selection of an alcohol as a solvent is common for these types of condensations as it allows for effective heat transfer and has good solubility for the reactants.

Chemical Properties and Reactivity

The chemical reactivity of 2-Ethylpyrimidin-5-amine is dictated by the interplay of the electron-donating amino group and the electron-withdrawing pyrimidine ring.

  • Nucleophilicity of the Amino Group: The 5-amino group is a key site for further functionalization. It can undergo a variety of reactions typical of aromatic amines, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents.

  • Electrophilic Aromatic Substitution: The pyrimidine ring itself is generally electron-deficient and therefore less susceptible to electrophilic aromatic substitution than benzene. However, the activating effect of the amino group can facilitate substitution at the C4 and C6 positions.

  • Palladium-Catalyzed Cross-Coupling Reactions: The pyrimidine ring can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, particularly if a halogen is introduced onto the ring.[5] This provides a powerful tool for creating more complex molecules for drug discovery.[6]

G cluster_0 Reactivity Profile 2-Ethylpyrimidin-5-amine 2-Ethylpyrimidin-5-amine Acylation Acylation 2-Ethylpyrimidin-5-amine->Acylation Amide Formation Alkylation Alkylation 2-Ethylpyrimidin-5-amine->Alkylation Secondary/Tertiary Amine Synthesis Cross-Coupling Cross-Coupling 2-Ethylpyrimidin-5-amine->Cross-Coupling Complex Molecule Synthesis (requires prior halogenation)

Caption: Key reaction pathways for 2-Ethylpyrimidin-5-amine.

Spectroscopic and Analytical Characterization

Thorough characterization of 2-Ethylpyrimidin-5-amine is essential to confirm its identity and purity. The following techniques are recommended.

Table 2: Predicted Spectroscopic Data
TechniquePredicted Key Features
¹H NMR - Aromatic protons on the pyrimidine ring. - Quartet and triplet signals for the ethyl group. - A broad singlet for the NH₂ protons (exchangeable with D₂O).
¹³C NMR - Resonances for the carbon atoms of the pyrimidine ring. - Resonances for the ethyl group carbons.
FTIR - N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region).[7] - C-H stretching of the aromatic and alkyl groups. - C=N and C=C stretching vibrations of the pyrimidine ring.
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight (123.16). - Fragmentation patterns characteristic of the loss of the ethyl group and other fragments.
Analytical Workflow

G start Synthesized Product tlc TLC Analysis (Purity Check) start->tlc nmr NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) tlc->nmr ms Mass Spectrometry (Molecular Weight Confirmation) nmr->ms ftir FTIR Spectroscopy (Functional Group ID) ms->ftir hplc HPLC Analysis (Quantitative Purity) ftir->hplc end Characterized 2-Ethylpyrimidin-5-amine hplc->end

Caption: A typical analytical workflow for the characterization of 2-Ethylpyrimidin-5-amine.

Applications in Drug Discovery and Materials Science

2-Ethylpyrimidin-5-amine is a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[1] The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.

  • Kinase Inhibitors: The aminopyrimidine core is a well-known hinge-binding motif for many protein kinases, which are important targets in oncology and inflammatory diseases.

  • Antiviral and Anticancer Agents: As a versatile building block, it serves as a starting material for the synthesis of novel compounds with potential antiviral and anticancer properties.[1]

  • Agrochemicals: The nitrogen-rich pyrimidine ring is also a common feature in herbicides and fungicides.

  • Functional Materials: The ability of the amino group and the pyrimidine nitrogens to coordinate with metal ions makes this compound a potential ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs).

Safety and Handling

  • Hazard Statements (Predicted): Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[8]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle in a well-ventilated area or in a fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • In case of contact, flush the affected area with copious amounts of water.

References

  • Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. (n.d.). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • 2-Ethylpyrimidin-5-amine. (n.d.). MySkinRecipes. Retrieved January 30, 2026, from [Link]

  • C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. (2022). Journal of the American Chemical Society. Retrieved January 30, 2026, from [Link]

  • An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024). Retrieved January 30, 2026, from [Link]

  • A divergent synthesis of substituted 2-aminoimidazoles from 2-aminopyrimidines. (2008). PubMed. Retrieved January 30, 2026, from [Link]

  • Pyridopyrimidine derivatives, their production and use. (n.d.). Google Patents.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (n.d.). Retrieved January 30, 2026, from [Link]

  • Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. (n.d.). Brieflands. Retrieved January 30, 2026, from [Link]

  • A mild, catalyst-free synthesis of 2-aminopyridines. (n.d.). PMC. Retrieved January 30, 2026, from [Link]

  • Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • 2-Ethyl-5-methylpyrazine. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • Pyrimidin-5-amine. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Preparation method of 2-amino pyrimidine. (n.d.). Google Patents.
  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). PMC. Retrieved January 30, 2026, from [Link]

  • Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxylates. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Process for synthesis of 2,4-dichloro-5-aminopyrimidine. (n.d.). Google Patents.
  • 5-Ethylaminopyridine-2-amine. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis. (n.d.). Journal of the Chemical Society C. Retrieved January 30, 2026, from [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. Retrieved January 30, 2026, from [Link]

  • New Synthesis of 2-Aminopyrimidines by Amination of Biginelli Reaction Products — Oxadiazocines. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Pyrimidine derivatives and processes for the preparation thereof. (n.d.). Google Patents.
  • United States Patent (10) Patent No.: US 7,790,905 B2. (n.d.). Google Patents.
  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. (n.d.). PMC. Retrieved January 30, 2026, from [Link]

  • cyano-4-hydroxy-6-(alkyl/aryl amino)pyrimidine as Potential Antibacterial Agents. (n.d.). Jetir.Org. Retrieved January 30, 2026, from [Link]

  • 5-Phenylpyrimidin-2-amine. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. (n.d.). TSI Journals. Retrieved January 30, 2026, from [Link]

  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. (n.d.). RSC Publishing. Retrieved January 30, 2026, from [Link]

  • N-[1-(5-methylfuran-2-yl)ethyl]pyrimidin-2-amine. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Ethyl [(2r)-5-Amino-2-Methyl-3-Phenyl-1,2-Dihydropyrido[3,4-B]pyrazin-7-Yl]carbamate. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • 2-Amino-5-methylpyridine. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (n.d.). Retrieved January 30, 2026, from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Ethylpyrimidin-5-amine: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Pyrimidine Scaffold The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core struc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core structure of numerous biologically active molecules, including nucleobases and a wide array of therapeutic agents.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug design. Within this vast chemical space, 2-Ethylpyrimidin-5-amine has emerged as a critical intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors.[2][3] This guide provides a comprehensive overview of its molecular structure, nomenclature, synthesis, and pivotal role in the development of next-generation pharmaceuticals.

Part 1: Molecular Structure and Nomenclature

IUPAC Name and Chemical Identity

The unequivocally accepted International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-ethylpyrimidin-5-amine .[4] It is also commonly referred to as 2-ethyl-5-pyrimidinamine.

Table 1: Chemical Identity of 2-Ethylpyrimidin-5-amine

IdentifierValue
CAS Number 1152519-74-8[3]
Molecular Formula C₆H₉N₃[3]
Molecular Weight 123.16 g/mol [3]
MDL Number MFCD11103239[3]
Molecular Geometry and Electronic Structure

The molecular structure of 2-ethylpyrimidin-5-amine consists of a pyrimidine ring substituted with an ethyl group at the C2 position and an amine group at the C5 position. The pyrimidine ring itself is a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3.[1] This arrangement imparts a specific electronic distribution, with the nitrogen atoms acting as hydrogen bond acceptors and influencing the overall polarity and reactivity of the molecule. The amino group at the C5 position is a key functional handle for further chemical modifications, often serving as a nucleophile in coupling reactions to build more complex molecular architectures. The ethyl group at the C2 position can influence the molecule's lipophilicity and steric profile, which can be crucial for its interaction with biological targets.[5]

Part 2: Synthesis and Characterization

Retrosynthetic Analysis and Synthesis Pathway

The synthesis of 2-ethylpyrimidin-5-amine is a multi-step process that typically involves the construction of the pyrimidine core followed by the introduction of the amine functionality. A common strategy involves the nitration of a 2-ethylpyrimidine precursor, followed by the reduction of the nitro group to the desired amine.[6]

Synthesis_of_2-Ethylpyrimidin-5-amine cluster_0 Synthesis Pathway Precursors 2-Ethylpyrimidine Precursor Nitration Nitration (e.g., HNO₃/H₂SO₄) Precursors->Nitration Step 1 Nitro_Intermediate 2-Ethyl-5-nitropyrimidine Nitration->Nitro_Intermediate Forms Reduction Reduction (e.g., H₂/Pd-C, Fe/HCl) Nitro_Intermediate->Reduction Step 2 Final_Product 2-Ethylpyrimidin-5-amine Reduction->Final_Product Yields

A generalized synthetic workflow for 2-Ethylpyrimidin-5-amine.
Experimental Protocol: A Representative Synthesis

While specific industrial-scale protocols are often proprietary, a general laboratory-scale synthesis can be outlined based on established chemical principles for analogous compounds.[6]

Step 1: Nitration of a 2-Ethylpyrimidine Derivative

  • To a cooled (0-5 °C) solution of the 2-ethylpyrimidine precursor in concentrated sulfuric acid, a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise, maintaining the low temperature.

  • After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period to ensure complete nitration.

  • The reaction is then quenched by carefully pouring the mixture onto crushed ice.

  • The precipitated 2-ethyl-5-nitropyrimidine is collected by filtration, washed with water until neutral, and dried.

Step 2: Reduction of 2-Ethyl-5-nitropyrimidine

  • The dried 2-ethyl-5-nitropyrimidine is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).

  • A reducing agent is added. Common choices include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or metal-acid combinations (e.g., iron powder in the presence of hydrochloric acid).

  • The reaction is monitored by a suitable technique (e.g., Thin Layer Chromatography) until the starting material is consumed.

  • Upon completion, the catalyst is removed by filtration (in the case of catalytic hydrogenation), and the solvent is removed under reduced pressure.

  • The crude 2-ethylpyrimidin-5-amine is then purified, typically by column chromatography or recrystallization, to yield the final product.

Analytical Characterization

The identity and purity of synthesized 2-ethylpyrimidin-5-amine are confirmed using a suite of analytical techniques.

Table 2: Expected Spectroscopic Data for 2-Ethylpyrimidin-5-amine

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl group (a quartet and a triplet), and distinct signals for the aromatic protons on the pyrimidine ring and the amine protons.
¹³C NMR Resonances for the two carbons of the ethyl group and the four distinct carbons of the pyrimidine ring. The chemical shifts will be influenced by the nitrogen atoms and the amine substituent.[1]
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of 123.16 g/mol , along with characteristic fragmentation patterns.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the ethyl and aromatic groups, and C=N and C=C stretching vibrations of the pyrimidine ring.[7]

Part 3: Application in Drug Development - A Case Study of Upadacitinib

2-Ethylpyrimidin-5-amine is a key starting material in the synthesis of Upadacitinib , a Janus kinase (JAK) inhibitor approved for the treatment of several autoimmune and inflammatory diseases.[8][9] JAK inhibitors are a class of targeted therapies that modulate the signaling of cytokines involved in inflammatory processes.

Role in the Synthesis of Upadacitinib

In the synthesis of Upadacitinib, the amine group of 2-ethylpyrimidin-5-amine serves as a nucleophile in a crucial cross-coupling reaction to form a key intermediate. This highlights the importance of this building block in constructing the complex molecular architecture of the final drug substance.[8][10]

Upadacitinib_Synthesis cluster_1 Role of 2-Ethylpyrimidin-5-amine in Upadacitinib Synthesis Start_Material 2-Ethylpyrimidin-5-amine Coupling Cross-Coupling Reaction (e.g., Buchwald-Hartwig) Start_Material->Coupling Reacts with Electrophile Intermediate Key Upadacitinib Intermediate Coupling->Intermediate Forms Further_Steps Further Synthetic Modifications Intermediate->Further_Steps Undergoes Upadacitinib Upadacitinib Further_Steps->Upadacitinib Yields

Simplified schematic of 2-Ethylpyrimidin-5-amine's role in Upadacitinib synthesis.
Mechanism of Action of Upadacitinib

Upadacitinib functions by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which is activated by various cytokines and growth factors. By blocking JAK activity, Upadacitinib disrupts the downstream signaling cascade that leads to the production of inflammatory mediators, thereby reducing inflammation and disease activity in autoimmune disorders.[8]

Part 4: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-ethylpyrimidin-5-amine.

Table 3: General Safety and Handling Information

AspectRecommendation
Personal Protective Equipment (PPE) Wear appropriate protective gloves, clothing, and eye/face protection.[11]
Handling Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.[3] Recommended storage is at 2-8°C, sealed, dry, and light-proof.[3]
Disposal Dispose of contents/container in accordance with local, regional, and national regulations.

For detailed safety information, it is imperative to consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

2-Ethylpyrimidin-5-amine is a strategically important building block in modern drug discovery and development. Its well-defined structure and versatile reactivity make it an invaluable intermediate in the synthesis of complex pharmaceutical agents, most notably the Janus kinase inhibitor Upadacitinib. A thorough understanding of its chemical properties, synthesis, and handling is essential for researchers and scientists working at the forefront of medicinal chemistry.

References

  • MySkinRecipes. (n.d.). 2-Ethylpyrimidin-5-amine. Retrieved from [Link]

  • Ostrowska, K., & Wesołowska, A. (2013). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 18(7), 8138–8163.
  • European Patent Office. (2024, November 6).
  • PatSnap. (n.d.). Method for synthesizing upadacitinib intermediate and the intermediate. Retrieved from [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128.
  • PubChem. (n.d.). 2-Methylpyrimidin-5-amine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Ethylpyrimidin-5-amine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis methods for upadacitinib and intermediate thereof (EP3845521A2).
  • ResearchGate. (2022, April 1). Synthesis and Antitumor Activity Evaluation of Novel 2-Amino-5-Ethylpyrimidine Derivatives. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 12).
  • ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

  • Justia Patents. (2021, October 21). Synthesis methods for upadacitinib and intermediate thereof. Retrieved from [Link]

  • Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-140.
  • Technical Disclosure Commons. (2022, July 19). IMPROVED PROCESS FOR THE PREPARATION OF UPADACITINIB AND ITS INTERMEDIATES. Retrieved from [Link]

  • Arkivoc. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Retrieved from [Link]

  • PubMed. (2014). FTIR and Raman spectra, electronic spectra and normal coordinate analysis of N,N-dimethyl-3-phenyl-3-pyridin-2-yl-propan-1-amine by DFT method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 127, 439-453.
  • Google Patents. (n.d.). An improved process for the preparation of upadacitinib intermediate (WO2022044037A1).
  • ResearchGate. (2010).
  • MDPI. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Journal of Applied Pharmaceutical Science. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. Journal of Applied Pharmaceutical Science, 01(07), 124-126.
  • Jubilant Ingrevia Limited. (n.d.).
  • MDPI. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6561.

Sources

Exploratory

A Technical Guide to the Discovery of Novel Pyrimidine-Based Amine Compounds: From Rational Design to Preclinical Evaluation

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the multidisciplinary process involved in the discovery and earl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the multidisciplinary process involved in the discovery and early-stage development of novel pyrimidine-based amine compounds. Moving beyond a simple recitation of protocols, this document delves into the strategic rationale behind experimental design, the importance of integrated analytical validation, and the iterative nature of optimizing lead candidates. The pyrimidine scaffold, a privileged structure in medicinal chemistry, serves as a versatile framework for developing therapeutics targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2][3] Its unique physicochemical properties, such as the ability to form multiple hydrogen bonds and act as a bioisostere for other aromatic systems, make it a cornerstone of modern drug discovery.[1][4]

Strategic Foundations: Target Selection and Scaffold Hopping

The journey toward a novel therapeutic begins with the crucial step of target identification and validation. The selection of a biological target, typically a protein or enzyme implicated in a disease pathway, dictates the subsequent design strategy. Pyrimidine-based compounds have shown remarkable success in targeting a diverse range of proteins, including kinases, dihydrofolate reductase, and various enzymes involved in microbial metabolism.[1][5][6]

Once a target is validated, medicinal chemists employ various strategies to design initial hit compounds. "Scaffold hopping" is a powerful technique used to identify novel core structures with similar functionalities to known active compounds but with improved properties such as potency, selectivity, or pharmacokinetics.[7][8][9][10] This approach can lead to the discovery of compounds with novel intellectual property and improved therapeutic profiles. For instance, replacing a thienopyrimidine core with a furano[2,3-d]pyrimidine has been shown to yield potent inhibitors of the Notum enzyme.[8][11]

cluster_0 Target Identification & Validation cluster_1 Hit Generation cluster_2 Lead Optimization cluster_3 Candidate Selection Target ID Target Identification (e.g., Kinase, Enzyme) Target Val Target Validation (Genetic, Pharmacological) Target ID->Target Val Scaffold Hopping Scaffold Hopping Target Val->Scaffold Hopping SAR Structure-Activity Relationship (SAR) Scaffold Hopping->SAR HTS High-Throughput Screening HTS->SAR FBDD Fragment-Based Drug Discovery FBDD->SAR ADME/Tox ADME/Tox Profiling SAR->ADME/Tox Preclinical Candidate Preclinical Candidate Selection ADME/Tox->Preclinical Candidate

Caption: A generalized workflow for the discovery of novel pyrimidine-based amine compounds.

Synthetic Strategies: Building the Pyrimidine Core

The synthesis of a diverse library of pyrimidine-based amine compounds is fundamental to exploring the structure-activity relationship (SAR). Several robust synthetic methodologies exist, with the choice of route often depending on the desired substitution pattern and the availability of starting materials.

The Pinner Synthesis and its Modifications

A classical and versatile method for constructing the pyrimidine ring is the Pinner synthesis, which involves the condensation of a β-dicarbonyl compound with an amidine.[12] This reaction can be adapted to produce a wide variety of substituted pyrimidines.

Experimental Protocol: A Modified Pinner Synthesis of 2-Amino-4-aryl-6-methylpyrimidine

  • Reaction Setup: To a solution of the appropriate aryl-β-diketone (1.0 eq) in ethanol (10 mL) in a round-bottom flask, add guanidine hydrochloride (1.2 eq) and sodium ethoxide (1.5 eq).

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-aminopyrimidine derivative.

Multicomponent Reactions

One-pot multicomponent reactions, such as the Biginelli reaction, offer an efficient and atom-economical approach to synthesizing pyrimidine derivatives from simple starting materials.[13][14] These reactions are particularly valuable for generating large compound libraries for high-throughput screening.

Structure-Activity Relationship (SAR) Studies: The Art of Optimization

SAR studies are the cornerstone of lead optimization, providing critical insights into how structural modifications of a compound influence its biological activity.[15][16][17][18] By systematically altering substituents on the pyrimidine core and its amine functionalities, researchers can enhance potency, improve selectivity, and optimize pharmacokinetic properties.

Key Considerations in SAR for Pyrimidine-Based Amines:

  • Substitution at the 2- and 4-positions: The amino groups at these positions are often crucial for hydrogen bonding interactions with the target protein.[5] Modifications at these sites can significantly impact binding affinity.

  • Substitution at the 5-position: This position is often a key site for introducing groups that can modulate lipophilicity, solubility, and metabolic stability.

  • Bioisosteric Replacement: Replacing a functional group with another that has similar physical or chemical properties (a bioisostere) can lead to improved drug-like properties.[19][20][21] For example, replacing a phenyl ring with a pyridine or pyrimidine can alter metabolic stability and solubility.[1][4][20]

Modification Rationale Potential Impact
Addition of a halogen at C5 Increase lipophilicity, potentially enhance binding through halogen bonding.Improved cell permeability, potential for off-target effects.
Introduction of a morpholine at C4 Improve aqueous solubility and metabolic stability.Enhanced pharmacokinetic profile.
Bioisosteric replacement of a phenyl ring with a pyrazole Modulate electronic properties and reduce potential for CYP-mediated metabolism.Improved metabolic stability and reduced hERG liability.[20]

Analytical Characterization: Ensuring Purity and Structural Integrity

Rigorous analytical characterization is non-negotiable in drug discovery to ensure that the biological data generated is reliable and reproducible. A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and purity of each synthesized compound.

Standard Analytical Workflow:

  • Chromatography (TLC and HPLC): To assess the purity of the compound and monitor reaction progress.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the compound.[23]

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups.[23][24]

Crude Product Crude Product Purification Purification (e.g., Column Chromatography, Recrystallization) Crude Product->Purification Purity Assessment Purity Assessment (HPLC, LC-MS) Purification->Purity Assessment Structure Elucidation Structure Elucidation (NMR, MS, IR) Purity Assessment->Structure Elucidation Pure Compound Pure Compound Structure Elucidation->Pure Compound

Caption: A self-validating workflow for the purification and characterization of novel compounds.

In Vitro and In Vivo Evaluation: Assessing Biological Activity and Pharmacokinetics

Once a library of pure, structurally confirmed compounds is established, the focus shifts to evaluating their biological activity.

In Vitro Assays
  • Biochemical Assays: To determine the direct interaction of the compound with its purified target protein (e.g., IC₅₀ determination for an enzyme inhibitor).

  • Cell-Based Assays: To assess the compound's effect in a more biologically relevant context, such as measuring cell proliferation, apoptosis, or signaling pathway modulation.[23]

ADME/Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and potential toxicity is crucial to identify compounds with favorable drug-like properties. Key parameters to evaluate include:

  • Solubility: Affects absorption and formulation.

  • Permeability: The ability to cross biological membranes.

  • Metabolic Stability: Resistance to degradation by liver enzymes (e.g., microsomal stability assay).[25]

  • Cytotoxicity: To assess the compound's toxicity to healthy cells.

In Vivo Models

Promising candidates from in vitro and ADME/Tox studies are advanced to in vivo models to evaluate their efficacy and pharmacokinetic profile in a living organism. This is a critical step in validating the therapeutic potential of a novel compound before it can be considered for clinical development.

Conclusion

The discovery of novel pyrimidine-based amine compounds is a complex and iterative process that requires a synergistic approach, integrating rational design, synthetic chemistry, rigorous analytical characterization, and comprehensive biological evaluation. The versatility of the pyrimidine scaffold, coupled with modern drug discovery strategies, continues to provide a rich pipeline of potential therapeutics for a wide range of human diseases.[2][26] This guide has outlined the core principles and methodologies that underpin this exciting and impactful area of research.

References

  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel), 17(1), 104. [Link]

  • Deswal, S., & Kumar, A. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(11), e2100223. [Link]

  • Abdullahi, S. R., Shafi'i, A. M., Raghav, S., & Muhammad, M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]

  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential. (2025). Molecular Diversity. [Link]

  • Skeletal editing of pyrimidine A Selected examples of scaffold hopping... (n.d.). ResearchGate. [Link]

  • Jones, A. M., et al. (2020). Scaffold-hopping identifies furano[2,3-d]pyrimidine amides as potent Notum inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(3), 126751. [Link]

  • Melander, R. J., et al. (2020). A scaffold hopping strategy to generate new aryl-2-amino pyrimidine MRSA biofilm inhibitors. RSC Medicinal Chemistry, 11(12), 1435-1440. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (n.d.). GSC Advanced Research and Reviews. [Link]

  • Al-Qaisi, J. A., et al. (2024). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 29(5), 1084. [Link]

  • The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives. (n.d.). Journal of Advances in Chemical Sciences. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.). MDPI. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. (2022). Current Chemistry Letters. [Link]

  • (A) Effect of the bioisosteric replacement of pyrimidine (left) by... (n.d.). ResearchGate. [Link]

  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Future Journal of Pharmaceutical Sciences. [Link]

  • Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. (n.d.). MDPI. [Link]

  • Aromatic Bioisosteres. (2023). Cambridge MedChem Consulting. [Link]

  • Pyrimidine-fused Dinitrogenous Penta-heterocycles as a Privileged Scaffold for Anti-Cancer Drug Discovery. (2022). Current Topics in Medicinal Chemistry. [Link]

  • Scaffold-hopping identifies furano[2,3-d]pyrimidine amides as potent Notum inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. (2024). ChemRxiv. [Link]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. (2024). Journal of Medicinal Chemistry. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (n.d.). Bentham Science. [Link]

  • Natarajan, R., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. [Link]

  • Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands. (2007). Bioorganic & Medicinal Chemistry. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). ResearchGate. [Link]

  • Pyrimidine. (n.d.). Wikipedia. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. (2022). ResearchGate. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). Oklahoma State University Institutional Repository. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. [Link]

  • Synthesis of pyrimidines. (n.d.). Organic Chemistry Portal. [Link]

  • Nammalwar, B., & Bunce, R. A. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals (Basel), 17(1), 104. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF SOME PYRIMIDINE COMPOUNDS. (2007). ResearchGate. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (n.d.). MDPI. [Link]

  • Biological activities of synthetic pyrimidine derivatives. (n.d.). World Journal of Pharmaceutical Research. [Link]

  • Fink, R. M., et al. (1954). Chromatography of Pyrimidine Reduction Products. Analytical Chemistry, 26(4), 656-661. [Link]

  • Lemr, K., et al. (2000). Mass spectrometry for analysis of purine and pyrimidine compounds. Advances in Experimental Medicine and Biology, 486, 399-403. [Link]

  • Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation. (2017). ResearchGate. [Link]

Sources

Foundational

Theoretical Modeling of 2-Ethylpyrimidin-5-amine's Electronic Properties: A Quantum Chemical Approach for Drug Discovery

An In-Depth Technical Guide: Abstract This guide provides a comprehensive framework for the theoretical modeling of the electronic properties of 2-Ethylpyrimidin-5-amine, a heterocyclic compound of significant interest i...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

This guide provides a comprehensive framework for the theoretical modeling of the electronic properties of 2-Ethylpyrimidin-5-amine, a heterocyclic compound of significant interest in medicinal chemistry. We move beyond a simple recitation of methods to deliver a field-proven, in-depth protocol grounded in Density Functional Theory (DFT). This document is designed for researchers, computational chemists, and drug development professionals, offering a self-validating system for predicting molecular reactivity, interaction sites, and stability. We will dissect the causality behind methodological choices, from functional and basis set selection to the interpretation of frontier molecular orbitals and electrostatic potential maps, ultimately linking these quantum mechanical descriptors to tangible applications in rational drug design.

Introduction: The Strategic Imperative for Modeling 2-Ethylpyrimidin-5-amine

2-Ethylpyrimidin-5-amine belongs to the pyrimidine class of heterocyclic aromatic amines, a scaffold that is a cornerstone in numerous therapeutic agents, including antiviral and anticancer drugs.[1][2][3] The pyrimidine ring's nitrogen atoms are critical for forming hydrogen bonds, while the overall electronic landscape of the molecule dictates its pharmacokinetic and pharmacodynamic profiles.[2] Understanding the electronic properties of substituted pyrimidines is therefore not an academic exercise but a strategic necessity for enhancing binding affinity, selectivity, and metabolic stability.[1][4]

The electronic character of 2-Ethylpyrimidin-5-amine—specifically, its charge distribution, ability to donate or accept electrons, and regions of electrostatic potential—governs its interactions with biological targets like enzymes and receptors.[5][6] Theoretical modeling allows us to predict these properties in silico, providing a cost-effective and rapid method to screen derivatives, understand structure-activity relationships (SAR), and prioritize synthetic efforts.[7][8] This guide will detail a robust computational workflow to elucidate these properties with high fidelity.

The Quantum Mechanical Framework: Why Density Functional Theory?

To model the electronic behavior of a molecule, we turn to quantum mechanics. Density Functional Theory (DFT) has emerged as the workhorse method in computational chemistry for its exceptional balance of accuracy and computational efficiency.[6][8]

Unlike more computationally demanding wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, ρ(r).[7] This approach provides profound insights into molecular structure, reactivity, and other essential properties, making it an ideal tool for drug discovery pipelines.[5][6] The accuracy of a DFT calculation is fundamentally determined by the choice of the exchange-correlation functional and the basis set, a decision that requires both theoretical understanding and practical experience.

Causality of Method Selection: Functional and Basis Set
  • Exchange-Correlation Functional: B3LYP. For organic molecules like 2-Ethylpyrimidin-5-amine, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a gold standard. It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electron exchange effects than pure DFT functionals, crucial for predicting properties like HOMO-LUMO gaps.[9] Its widespread use and extensive validation for similar heterocyclic systems provide a high degree of confidence in the results.[10]

  • Basis Set: 6-31G(d,p). A basis set is a set of mathematical functions used to build the molecular orbitals. The Pople-style 6-31G(d,p) basis set offers a robust compromise between accuracy and computational cost. The "(d,p)" notation indicates the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions are essential for describing the anisotropic, non-spherical nature of electron density in molecules with heteroatoms and π-systems, such as our target, leading to more accurate geometries and electronic properties.[11]

The Computational Protocol: A Self-Validating Workflow

This section details the step-by-step methodology for calculating the electronic properties of 2-Ethylpyrimidin-5-amine. Each step is designed to ensure the physical and chemical relevance of the final results.

G cluster_0 Phase 1: Input & Optimization cluster_1 Phase 2: Property Calculation cluster_2 Phase 3: Analysis & Interpretation A 1. Build 3D Structure of 2-Ethylpyrimidin-5-amine B 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B Initial Guess C 3. Frequency Calculation (Confirm Minimum Energy State) B->C Optimized Structure D 4. Single-Point Energy Calculation (Higher Level of Theory, if needed) C->D Verified Structure E 5. Generate Molecular Orbitals (HOMO, LUMO) D->E F 6. Calculate Electrostatic Potential (MESP) D->F G 7. Derive Global Reactivity Descriptors D->G H 8. Analyze HOMO-LUMO Gap (Reactivity, Stability) E->H I 9. Map MESP onto Electron Density (Identify Interaction Sites) F->I J 10. Correlate Descriptors with Biological Activity (SAR) G->J

Caption: Computational workflow for modeling electronic properties.

Experimental Protocol:
  • Molecular Structure Generation:

    • Construct the 3D structure of 2-Ethylpyrimidin-5-amine using molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial, rapid molecular mechanics cleanup (e.g., using the UFF force field) to ensure reasonable bond lengths and angles.

  • Geometry Optimization:

    • Rationale: This is the most critical step to ensure all subsequent calculations are performed on the most stable, lowest-energy conformation of the molecule.

    • Procedure: Submit the structure to a quantum chemistry software package (e.g., Gaussian, ORCA).[6]

    • Specify the calculation type as Opt (Optimization).

    • Define the method: B3LYP/6-31G(d,p).

    • Run the calculation until it converges, meaning the forces on all atoms are negligible and the structure represents a stationary point on the potential energy surface.

  • Vibrational Frequency Analysis:

    • Rationale: To validate that the optimized structure is a true energy minimum and not a transition state. A true minimum will have zero imaginary frequencies.

    • Procedure: Using the optimized geometry from the previous step, perform a Freq (Frequency) calculation with the same B3LYP/6-31G(d,p) method.

    • Confirm that the output shows no imaginary frequencies.

  • Electronic Property Calculations:

    • Rationale: With a validated ground-state structure, we can now accurately calculate the electronic properties.

    • Procedure: Using the optimized geometry, run a single-point energy calculation. This calculation will generate the necessary output files to analyze molecular orbitals and the electrostatic potential.

    • Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Generate a cube file for the Molecular Electrostatic Potential (MESP) to be visualized.

Results and Authoritative Interpretation

The data derived from these calculations provide a multi-faceted view of the molecule's electronic character.

Frontier Molecular Orbitals (FMOs): HOMO & LUMO

The HOMO and LUMO are the key players in chemical reactivity.[12] The HOMO energy relates to the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity).[13] The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability; a large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[13][14]

G LUMO LUMO (Lowest Unoccupied MO) Accepts Electrons p2 HOMO HOMO (Highest Occupied MO) Donates Electrons Gap p1 Gap_label ΔE = E(LUMO) - E(HOMO) (HOMO-LUMO Gap) Indicates Reactivity p1->Gap_label

Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).

Table 1: Calculated FMO Energies and Global Reactivity Descriptors

PropertySymbolFormulaCalculated Value (eV)Significance
HOMO EnergyEHOMO--5.88Electron donating ability
LUMO EnergyELUMO--0.95Electron accepting ability
HOMO-LUMO GapΔEELUMO - EHOMO4.93Kinetic stability, reactivity[12]
Ionization PotentialIP-EHOMO5.88Energy to remove an electron
Electron AffinityEA-ELUMO0.95Energy released on gaining an electron
Electronegativityχ(IP + EA) / 23.415Tendency to attract electrons
Chemical Hardnessη(IP - EA) / 22.465Resistance to change in electron distribution

Note: Values are hypothetical but representative for this class of molecule.

The HOMO of 2-Ethylpyrimidin-5-amine would be expected to be localized primarily on the electron-rich amino group and the pyrimidine ring, indicating these are the primary sites for electron donation (nucleophilic attack). The LUMO would likely be distributed across the electron-deficient carbons of the pyrimidine ring.

Molecular Electrostatic Potential (MESP)

The MESP is an invaluable tool for understanding intermolecular interactions.[15] It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions of charge distribution.

  • Negative Potential (Red/Yellow): Regions of high electron density, typically around heteroatoms like nitrogen or oxygen. These are sites for electrophilic attack and are favorable for hydrogen bond accepting.

  • Positive Potential (Blue): Regions of low electron density, usually around hydrogen atoms, especially those attached to heteroatoms (e.g., the -NH2 group). These are sites for nucleophilic attack and are favorable for hydrogen bond donating.

For 2-Ethylpyrimidin-5-amine, the MESP map would reveal strong negative potential around the two pyrimidine nitrogen atoms (N1 and N3), highlighting them as primary sites for hydrogen bonding with receptor residues.[10][16] A region of high positive potential would be found around the amine hydrogens, indicating their role as potential hydrogen bond donors.

Implications for Rational Drug Development

The theoretical data generated through this workflow directly inform several key aspects of the drug discovery process:

  • Pharmacophore Modeling: The MESP map identifies the key hydrogen bond donor and acceptor sites, which are critical features of a pharmacophore model used for virtual screening and lead optimization.

  • Structure-Activity Relationship (SAR) Analysis: By calculating these properties for a series of analogues, researchers can build quantitative models that correlate electronic descriptors (like EHOMO or MESP minima) with biological activity. For example, a more negative MESP value at N1 might correlate with increased binding affinity.[4]

  • Metabolic Stability Prediction: Regions of high electron density (nucleophilic sites) identified by the HOMO and MESP can be susceptible to oxidative metabolism. This information can guide medicinal chemists in modifying the molecule to block or reduce metabolic liabilities.

  • Reactivity and Toxicity: The HOMO-LUMO gap and other reactivity descriptors can provide an early warning for potential covalent reactivity, which can sometimes lead to toxicity.[17]

Conclusion

The theoretical modeling of 2-Ethylpyrimidin-5-amine's electronic properties via Density Functional Theory is a powerful, predictive, and indispensable tool in modern drug discovery. By following a rigorous and self-validating computational protocol, researchers can gain profound insights into the molecule's inherent reactivity, stability, and potential for intermolecular interactions. This knowledge enables a more rational, data-driven approach to designing safer and more effective therapeutic agents, ultimately accelerating the journey from chemical concept to clinical candidate.

References

  • MySkinRecipes. 2-Ethylpyrimidin-5-amine.
  • Bajusz, D., et al. (2024).
  • Platt, K. L., et al. Ultimate Carcinogenic Metabolites from Aromatic and Heterocyclic Aromatic Amines: A Computational Study in Relation to Their Mutagenic Potency.
  • Mary, Y. S., et al. (2014). The molecular electrostatic potential of 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine molecule.
  • Agbaje, E. O., et al. (2022). Theoretical modeling and design of some pyrazolopyrimidine derivatives as Wolbachia inhibitors, targeting lymphatic filariasis and onchocerciasis. PubMed Central.
  • Li, M., et al. (2025).
  • Science.gov. homo-lumo energy gaps: Topics.
  • Limbach, M. A., et al. Cross-Section Calculations for Electron-Impact Ionization of Pyrimidine Molecule and Its Halogenated Derivatives.
  • Moovendaran, K., et al. (2017). Synthesis, molecular characterization of pyrimidine derivative: A combined experimental and theoretical investigation.
  • Deep Origin. Density Functional Theory (DFT)
  • Unknown. (2020). abstract about aromatic amines.
  • Reddy, R. P. (2024).
  • Unknown. Electrostatic potential mapped on the molecular surfaces.
  • Khan, I., et al. Role of DFT in Drug Design: A Mini Review. Longdom Publishing.
  • WuXi Chemistry. Assessing Reactivity with LUMO and HOMO Energy Gap.
  • National Institutes of Health (NIH). 2-Methylpyrimidin-5-amine. PubChem.
  • Gawa, S. A., et al. (2026). Integrated DFT Study of CO2 Capture and Utilization in Gingerol Extraction Using Choline Chloride–Lactic Acid Deep Eutectic Solvent. MDPI.
  • ACS Publications. (2023).
  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
  • ChemRxiv. (2024).
  • Sundarban Mahavidyalaya.
  • Ali, I., et al. (2022). Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems. TUTDoR.
  • Ossila. Understanding HOMO and LUMO in Chemistry.
  • Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Source not specified].
  • National Institutes of Health (NIH). N-[1-(5-methylfuran-2-yl)ethyl]pyrimidin-2-amine. PubChem.
  • Microsoft Research. (2025).
  • Omixium. (2025). HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. YouTube.
  • Computational Chemistry Group.

Sources

Exploratory

Technical Guide: The 2-Aminopyrimidine Scaffold in Drug Discovery

Executive Summary The 2-aminopyrimidine core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Its ubiqu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminopyrimidine core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for a diverse array of biological targets. Its ubiquity in FDA-approved therapeutics, particularly kinase inhibitors, stems from its ability to mimic the adenine ring of ATP, facilitating precise hydrogen bonding within the enzyme's hinge region.

This technical guide analyzes the structural, synthetic, and pharmacological attributes of the 2-aminopyrimidine scaffold. It is designed for researchers requiring a rigorous understanding of how to synthesize, functionalize, and deploy this motif in rational drug design.

Part 1: Chemical Architecture & Electronic Properties

The 2-aminopyrimidine moiety is defined by a pyrimidine ring substituted with an amino group at the C2 position. Its utility in drug design is governed by its specific electronic distribution:

  • Hydrogen Bond Donor/Acceptor Motif: The N1 (and N3) ring nitrogen acts as a Hydrogen Bond Acceptor (HBA), while the exocyclic C2-amino group acts as a Hydrogen Bond Donor (HBD). This D-A (Donor-Acceptor) pattern is geometrically complementary to the backbone carbonyl and amide groups found in the hinge region of kinase ATP-binding pockets.

  • pKa Modulation: The basicity of the ring nitrogens can be tuned via substituents at the C4/C6 positions. Electron-withdrawing groups (EWGs) reduce basicity, potentially improving membrane permeability, while electron-donating groups (EDGs) can enhance solubility.

Part 2: Synthetic Methodologies

Efficient access to functionalized 2-aminopyrimidines is critical for Structure-Activity Relationship (SAR) studies. While classical cyclization (guanidine +


-dicarbonyls) is useful for constructing the core, modern drug discovery often requires the late-stage functionalization of halogenated pyrimidines.
Workflow Visualization: Synthetic Pathways

The following diagram outlines the logical flow for selecting a synthetic route based on substrate availability and reactivity.

SynthesisWorkflow Start Target: Functionalized 2-Aminopyrimidine Decision Substrate Availability? Start->Decision RouteA Route A: Cyclization (De Novo Synthesis) Decision->RouteA No Precursor RouteB Route B: Functionalization (Pre-formed Core) Decision->RouteB Halogenated Core Available ReagentsA Guanidine + Beta-Dicarbonyl RouteA->ReagentsA ReagentsB 2-Halopyrimidine + Amine RouteB->ReagentsB MethodSNAr Method B1: SNAr (Nucleophilic Aromatic Substitution) ReagentsB->MethodSNAr Reactive Halide (Cl/F) MethodPd Method B2: Buchwald-Hartwig (Pd-Catalyzed Cross-Coupling) ReagentsB->MethodPd Unreactive Halide / Steric Bulk ConditionSNAr Requires: Electron-deficient ring or high temp MethodSNAr->ConditionSNAr ConditionPd Requires: Unreactive Aryl Chlorides or Complex Amines MethodPd->ConditionPd

Caption: Decision matrix for synthesizing 2-aminopyrimidine derivatives, contrasting de novo cyclization with functionalization strategies.

Protocol: Buchwald-Hartwig Cross-Coupling

For substrates where Nucleophilic Aromatic Substitution (SNAr) fails (e.g., electron-rich pyrimidines or unreactive aryl chlorides), Palladium-catalyzed cross-coupling is the gold standard.

Objective: Coupling of 2-chloro-4-substituted-pyrimidine with a functionalized aniline.

Materials:

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂][1]

  • Ligand: BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or Xantphos

  • Base: Cesium Carbonate (Cs₂CO₃) - preferred for functional group tolerance.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a steady stream of Argon, charge a reaction vial with the 2-chloropyrimidine derivative (1.0 equiv), the aniline (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (5 mol%) and BINAP (7.5 mol%). Note: Pre-complexation of Pd and ligand in a small volume of solvent for 5 minutes can enhance activity.

  • Solvation: Add anhydrous Toluene (0.1 M concentration relative to halide). Seal the vial with a crimp cap containing a PTFE septum.

  • Reaction: Heat the block to 100-110°C with vigorous stirring. Monitor via LC-MS. Typical reaction times range from 4 to 12 hours.

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Why this works: The bidentate phosphine ligand (BINAP) prevents the formation of inactive palladium dimers and facilitates the oxidative addition of the unreactive C-Cl bond.[2]

Part 3: Mechanistic Pharmacology (Kinase Inhibition)

The 2-aminopyrimidine scaffold is synonymous with Type I Kinase Inhibitors . These molecules bind to the active conformation of the kinase (DFG-in), competing directly with ATP.

The Hinge Binding Paradigm

The biological activity is driven by a bidentate hydrogen bonding network with the kinase hinge region (the segment connecting the N-terminal and C-terminal lobes).

  • Interaction 1: The N1 of the pyrimidine accepts a hydrogen bond from the backbone amide NH of residue GK+3 (Gatekeeper + 3 positions).

  • Interaction 2: The C2-Amino group donates a hydrogen bond to the backbone carbonyl oxygen of residue GK+1 .

Visualization: Hinge Interaction Map

HingeBinding cluster_protein Kinase Hinge Region (Backbone) cluster_inhibitor 2-Aminopyrimidine Inhibitor GK1 Residue (GK+1) [C=O Acceptor] GK3 Residue (GK+3) [N-H Donor] N1 Pyrimidine N1 [H-Bond Acceptor] GK3->N1 H-Bond (2.8 Å) NH2 C2-Amino Group [H-Bond Donor] NH2->GK1 H-Bond (2.9 Å)

Caption: Schematic of the bidentate hydrogen bonding network between the 2-aminopyrimidine core and the kinase hinge region.

Part 4: Therapeutic Landscape & Case Studies

The scaffold's versatility allows it to target diverse kinase families by modifying the "wings" (substituents at C4/C6) to access hydrophobic pockets (Gatekeeper, Solvent Front).

FDA-Approved Drug Analysis[3][4][5]
Drug NameTargetIndicationStructural Role of 2-Aminopyrimidine
Imatinib BCR-ABLCMLThe 2-phenylaminopyrimidine core binds to the hinge; the "flag methyl" achieves selectivity.
Ribociclib CDK4/6Breast CancerThe 2-aminopyrimidine core anchors the molecule to the CDK4 hinge (Val101).
Palbociclib CDK4/6Breast CancerUses a fused 2-aminopyrimidine (pyrido[2,3-d]pyrimidine) for hinge binding.
Brigatinib ALK/EGFRNSCLCBis-anilinopyrimidine; dual hinge binder overcoming resistance mutations.
Case Study: Ribociclib (Kisqali)

Ribociclib exemplifies the optimization of this scaffold. The 2-aminopyrimidine core forms the primary anchor. The addition of a cyclopentyl group on the amine tail fills the ribose binding pocket, while the pyrrolo[2,3-d]pyrimidine extension extends towards the solvent front, improving selectivity for CDK4/6 over other kinases.

Part 5: Future Horizons (PROTACs)

Recent research (2024-2025) has expanded the utility of 2-aminopyrimidines beyond inhibition to degradation .

Proteolysis Targeting Chimeras (PROTACs): Researchers are utilizing 2-aminopyrimidine derivatives as "warheads" to recruit E3 ligases.

  • Mechanism: The 2-aminopyrimidine warhead binds the target kinase (e.g., TTK/Mps1). A linker connects this warhead to an E3 ligase ligand (e.g., Thalidomide for Cereblon).

  • Advantage: This converts a transient occupancy-driven event (inhibition) into a catalytic, event-driven process (degradation), potentially overcoming resistance to standard inhibitors.

  • Example: Recent studies identified 2-aminoadenine (a fused 2-aminopyrimidine) PROTACs capable of degrading TTK with DC50 values in the nanomolar range.

References

  • The Versatility of the 2-Aminopyrimidine Scaffold: A Technical Guide for Drug Discovery. Benchchem. Link

  • Buchwald-Hartwig Amination. Wikipedia/Organic Chemistry Portal. Link[1]

  • Knowledge Based Prediction of Ligand Binding Modes and Rational Inhibitor Design for Kinase Drug Discovery. Journal of Medicinal Chemistry. Link

  • Development of 2-Aminoadenine-Based Proteolysis-Targeting Chimeras (PROTACs) as Novel Potent Degraders of Monopolar Spindle 1 and Aurora Kinases. ACS Pharmacology & Translational Science. Link[3]

  • FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Medicinal Research Reviews. Link

  • A unique hinge binder of extremely selective aminopyridine-based Mps1 (TTK) kinase inhibitors. Bioorganic & Medicinal Chemistry. Link

Sources

Foundational

A Technical Guide to Unlocking the Therapeutic Potential of 2-Ethylpyrimidin-5-amine Analogs

Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2][3] Its inherent ability to engage in various biological interactions makes i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1][2][3] Its inherent ability to engage in various biological interactions makes it a "privileged scaffold" for drug design.[4][5] This guide focuses on a specific, yet underexplored, member of this family: 2-Ethylpyrimidin-5-amine. While primarily utilized as a synthetic intermediate, its structural motifs suggest significant, untapped therapeutic potential.[6] This document provides a comprehensive framework for identifying and validating potential therapeutic targets for novel analogs derived from this core. We will dissect the molecule's pharmacophoric features, hypothesize primary target classes, and provide detailed, actionable experimental workflows for target identification, validation, and preliminary characterization, designed for researchers and drug development professionals.

The Pyrimidine Scaffold: A Foundation of Modern Drug Discovery

The six-membered pyrimidine heterocycle is a fundamental building block in nature, most notably forming the nucleobases uracil, thymine, and cytosine.[7] This biological prevalence has made it an attractive starting point for medicinal chemists. The pyrimidine ring system is electronically versatile and can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.[2][8] Consequently, pyrimidine derivatives have been successfully developed into a wide array of therapeutic agents, including anticancer, antiviral, antimicrobial, and anti-inflammatory drugs.[1][7][9] A significant portion of these drugs, particularly in oncology, function as protein kinase inhibitors, where the pyrimidine core expertly mimics the adenine hinge-binding region of ATP.[10][11][12]

Pharmacophore and Structural Analysis of the 2-Ethylpyrimidin-5-amine Core

To hypothesize potential targets, we must first deconstruct the 2-Ethylpyrimidin-5-amine scaffold into its key pharmacophoric elements.

  • The Pyrimidine Core: This nitrogen-rich aromatic ring is the central feature. The two nitrogen atoms are hydrogen bond acceptors, crucial for anchoring the molecule within a protein's binding pocket. Its π-system can also engage in favorable stacking interactions with aromatic amino acid residues.

  • The 5-amino Group (-NH2): This primary amine is a potent hydrogen bond donor. Its position on the ring influences the molecule's electronic properties and provides a key vector for interaction with target proteins.

  • The 2-ethyl Group (-CH2CH3): This small alkyl group provides a region of hydrophobicity. While seemingly simple, it can be critical for achieving selectivity by fitting into specific hydrophobic pockets within a target's active site, displacing water molecules and increasing binding affinity.

The combination of hydrogen bond donors, acceptors, and a defined hydrophobic region creates a versatile pharmacophore capable of interacting with a broad range of biological targets.

Primary Hypothesized Target Classes

Based on the structural analysis and extensive precedent in the literature for pyrimidine-based compounds, we can prioritize several protein families as high-probability targets for novel 2-Ethylpyrimidin-5-amine analogs.

Protein Kinases

The human kinome represents one of the most successfully drugged target families, particularly in oncology.[10][13] The structural similarity of the pyrimidine ring to the adenine of ATP makes it an ideal "hinge-binder" in the ATP-binding pocket of many kinases.[11] Marketed kinase inhibitors like Imatinib and Pazopanib feature a core aminopyrimidine structure that validates this approach.[12][14]

Rationale for Targeting:

  • Hinge Binding: The N1 and N3 atoms of the pyrimidine ring can form critical hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen of the kinase hinge region.

  • Hydrophobic Pockets: The 2-ethyl group can occupy the hydrophobic pocket adjacent to the hinge, often referred to as the "gatekeeper" pocket, potentially conferring selectivity.

  • Solvent Front Interactions: The 5-amino group, pointing towards the solvent-exposed region, can be a key site for modification to enhance potency and modulate physicochemical properties.

Analogs of 2-Ethylpyrimidin-5-amine are therefore strong candidates for inhibitors of various kinase families, including but not limited to:

  • Tyrosine Kinases (e.g., EGFR, VEGFR, Abl).[13][15]

  • Serine/Threonine Kinases (e.g., CDKs, Aurora Kinases, MAP Kinases).

Dihydrofolate Reductase (DHFR)

DHFR is a critical enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and amino acids. It is a well-established target for antimicrobial and anticancer therapies. Pyrimidine-based drugs like Trimethoprim and Pyrimethamine are classic examples of DHFR inhibitors.[9]

Rationale for Targeting:

  • Structural Mimicry: The aminopyrimidine scaffold can mimic the pteridine ring of the endogenous substrate, dihydrofolate.

  • Active Site Interactions: The 5-amino group and the pyrimidine nitrogens can form key hydrogen bonds with conserved active site residues (e.g., Aspartate) and ordered water molecules.

A Phased Strategy for Target Identification and Validation

Identifying the specific molecular target of a novel compound is a critical step in modern drug discovery.[16][17] A multi-pronged approach combining direct biochemical methods with cellular assays provides the highest confidence in target identification and validation.[18]

Phase 1: Unbiased Target Identification

The initial goal is to generate a list of potential protein binders from a complex biological sample (e.g., cell lysate). Affinity-based proteomics is a powerful, unbiased method for this purpose.

This workflow aims to isolate binding partners of an immobilized analog.

AC_MS_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Synthesize Analog with Linker B Immobilize Analog onto Solid Support (e.g., Sepharose beads) A->B Covalent Coupling C Incubate Beads with Cell Lysate B->C Affinity Capture D Wash Beads to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F Protein Digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Database Search & Protein Identification G->H

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

  • Analog Synthesis: Synthesize a derivative of 2-Ethylpyrimidin-5-amine with a functionalized linker (e.g., a terminal carboxylic acid or alkyne) suitable for immobilization. A control compound, structurally similar but expected to be inactive, should also be prepared.

  • Immobilization: Covalently couple the linker-equipped analog and the control compound to activated sepharose beads.

  • Protein Incubation: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if oncology is the therapeutic area of interest). Incubate the lysate with the analog-coupled beads and control beads separately for 2-4 hours at 4°C.

  • Washing: Vigorously wash the beads with lysis buffer to remove proteins that are not specifically bound to the immobilized compound.

  • Elution: Elute the specifically bound proteins from the beads. This can be done using a generic method (e.g., SDS-PAGE sample buffer) or by competitive elution with a high concentration of the free (non-immobilized) analog.

  • Proteomic Analysis:

    • Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver stain.

    • Excise protein bands that are unique to the active compound lane.

    • Perform in-gel tryptic digestion.

    • Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS spectra against a protein database. Proteins consistently identified from the active compound beads but absent from the control beads are considered high-priority candidates.

Phase 2: Target Engagement and In Vitro Validation

Once a list of candidate proteins is generated, the next step is to confirm that the analog directly engages the target in a cellular context and to quantify its activity in a purified system.

Target_Validation_Workflow cluster_cellular Cellular Engagement cluster_invitro In Vitro Activity A Candidate Targets (from AC-MS) B Cellular Thermal Shift Assay (CETSA) A->B D Recombinant Protein Expression & Purification A->D C Western Blot or Mass Spec Readout B->C F Determine IC50 / Kd C->F Confirms cellular binding E Biochemical/Enzymatic Assay Development D->E E->F

Caption: Phased workflow for target validation.

CETSA is a powerful technique to verify target engagement in intact cells. It operates on the principle that a protein becomes more thermally stable when bound to a ligand.

  • Cell Treatment: Treat cultured cells with the 2-Ethylpyrimidin-5-amine analog at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: After incubation, heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis and Separation: Lyse the cells and separate the soluble protein fraction (containing unfolded, aggregated protein) from the insoluble fraction by centrifugation.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or targeted mass spectrometry.

  • Analysis: A positive result is observed as a "thermal shift," where the protein remains soluble at higher temperatures in the presence of the drug compared to the vehicle control. This confirms direct physical interaction in a physiological context.

  • Obtain Recombinant Protein: Express and purify the candidate kinase target.

  • Assay Setup: Use a kinase activity assay kit (e.g., ADP-Glo™, Z'-LYTE™). These assays measure either the consumption of ATP or the phosphorylation of a substrate peptide.

  • Inhibition Curve: Perform the assay with a fixed concentration of kinase and substrate, and a serial dilution of the 2-Ethylpyrimidin-5-amine analog.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Phase 3: Cellular and Functional Validation

Confirming that target engagement translates into a biological effect is the final validation step. This involves designing assays that measure the functional consequences of inhibiting the target.

Example: Functional Assay for a Pro-survival Kinase Target

  • Cell Viability Assay: Treat a cancer cell line known to be dependent on the candidate kinase with a serial dilution of the analog. After 72 hours, measure cell viability using a reagent like CellTiter-Glo®. A dose-dependent decrease in viability suggests the compound has the desired anti-proliferative effect.

  • Target Phosphorylation Assay: Treat cells with the compound for a short period (e.g., 1-2 hours). Lyse the cells and perform a Western blot to measure the phosphorylation status of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation provides a direct mechanistic link between target inhibition and cellular pathway modulation.

Data Presentation and Lead Optimization

As analogs are synthesized and tested, data should be systematically organized to establish Structure-Activity Relationships (SAR).

Table 1: Hypothetical SAR Data for a Kinase Target

Analog IDR1-Group (at C4)R2-Group (at N5)Kinase IC50 (nM)Cell Viability EC50 (µM)
LEAD-001 -H-H550> 10
LEAD-002 -Methyl-H2108.5
LEAD-003 -Cyclopropyl-H451.2
LEAD-004 -Cyclopropyl-Methyl1504.3
LEAD-005 -Cyclopropyl-Acetyl380.9

This structured data allows researchers to discern which chemical modifications improve potency and cellular activity, guiding the next round of synthesis in a lead optimization campaign.

Conclusion and Future Directions

The 2-Ethylpyrimidin-5-amine scaffold represents a promising starting point for the development of novel therapeutics. Its inherent pharmacophoric features strongly suggest activity against well-validated target classes, particularly protein kinases. By employing a systematic and multi-faceted approach encompassing unbiased target identification, rigorous biophysical and biochemical validation, and functional cellular assays, researchers can effectively unlock the full potential of this chemical series. The workflows and protocols detailed in this guide provide a robust framework for initiating such a drug discovery program, moving from a promising chemical starting point to a validated lead series with a clear mechanism of action. Future work should focus on expanding the chemical diversity around the core scaffold to improve potency, selectivity, and drug-like properties against newly identified and validated targets.

References

  • 2-Ethylpyrimidin-5-amine - MySkinRecipes . (n.d.). Retrieved January 31, 2026, from [Link]

  • VEGFR-2 inhibitor - Wikipedia . (n.d.). Retrieved January 31, 2026, from [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact . (2024). Journal of Drug Delivery and Therapeutics, 14(7-S), 15-28. [Link]

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives . (2011). ResearchGate. [Link]

  • New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo bio . (2024). Frontiers in Pharmacology. [Link]

  • Synthesis and Cytostatic Activity of (E)-Ethyl-2-Amino-5-(3,3-Dimethyl-4-Oxobutyliden)-4-Oxo-1-(2-Phenylaminobenzamido)-4,5-Dihydro-1Hpyrrol-3-Carboxylate . (n.d.). ResearchGate. [Link]

  • Recent Advances in Pyrimidine-Based Drugs . (2022). Molecules, 27(19), 6296. [Link]

  • A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential . (2023). Future Medicinal Chemistry, 15(17), 1547-1571. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) . (2024). European Journal of Medicinal Chemistry, 265, 116089. [Link]

  • Known experimental techniques to identify drug targets . (n.d.). ResearchGate. [Link]

  • From Target to Therapy: A Comprehensive Overview of the Drug Discovery Workflow . (n.d.). Vipergen. [Link]

  • Marketed drugs having pyrimidine pharmacophore . (n.d.). ResearchGate. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold . (2020). RSC Medicinal Chemistry, 11(8), 866-883. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery . (2011). Nature Chemical Biology, 7(1), 11-22. [Link]

  • Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) . (2023). Current Organic Chemistry, 27(1), 2-4. [Link]

  • Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties . (2022). Molecules, 27(17), 5484. [Link]

  • Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article . (2024). ResearchGate. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects . (2024). Chemistry, 6(1), 1-25. [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review . (2022). Current Organic Synthesis, 19(5), 512-529. [Link]

  • Quantum Machine Learning Is Emerging as a Practical Tool for Drug Discovery . (2024). Inside Quantum Technology. [Link]

  • Role of Pyrimidine Derivatives in the Treatment of Cancer . (2022). Journal for Research in Applied Sciences and Biotechnology, 1(3), 1-11. [Link]

Sources

Exploratory

Technical Safety & Handling Guide: 2-Ethylpyrimidin-5-amine

CAS: 1152519-74-8 | Formula: C₆H₉N₃ | MW: 123.16 g/mol Executive Summary This technical guide outlines the validated protocols for the safety, handling, and storage of 2-Ethylpyrimidin-5-amine . As a critical heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1152519-74-8 | Formula: C₆H₉N₃ | MW: 123.16 g/mol

Executive Summary

This technical guide outlines the validated protocols for the safety, handling, and storage of 2-Ethylpyrimidin-5-amine . As a critical heterocyclic building block in medicinal chemistry—specifically in the synthesis of kinase inhibitors and protein degraders (PROTACs)—maintaining the integrity of the exocyclic amine is paramount.

Critical Advisory: Researchers frequently confuse this compound with 4-Chloro-6-ethyl-5-fluoropyrimidine (CAS 137234-74-3). Ensure you are handling the correct CAS 1152519-74-8 before proceeding, as the safety profiles differ significantly.

Part 1: Chemical Profile & Physicochemical Properties

Understanding the physical nature of 2-Ethylpyrimidin-5-amine is the first step in risk mitigation. The ethyl group at the C2 position adds lipophilicity compared to its methyl analog, altering its solubility and membrane permeability profile.

PropertySpecificationTechnical Note
CAS Number 1152519-74-8 Distinct from chloro-fluoro derivatives.[1]
Appearance Off-white to pale yellow solidDarkening indicates oxidative degradation.
Molecular Weight 123.16 g/mol Useful for stoichiometric calculations.
Solubility DMSO, Methanol, DCMModerate solubility in water; lipophilic C2-ethyl group.
pKa (Calculated) ~3.5 - 4.0 (Amine)Weakly basic; susceptible to protonation in acidic media.
Hygroscopicity ModerateCan absorb atmospheric moisture, accelerating oxidation.

Part 2: Hazard Identification & Toxicology (GHS)

While specific toxicological data for this exact isomer is limited, the structural class (aminopyrimidines) dictates the application of the Precautionary Principle . Treat as a functionalized aromatic amine.

Primary Hazards
  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful). Pyrimidine antimetabolites can interfere with DNA synthesis if systematically absorbed.

  • Skin/Eye Irritation: Category 2.[2] The basic amine group reacts with mucosal membranes, causing irritation or chemical burns upon prolonged contact.

  • Sensitization: Potential skin sensitizer upon repeated exposure.

Signal Word: WARNING
Hazard StatementDescription
H302 Harmful if swallowed.
H315 Causes skin irritation.[2]
H319 Causes serious eye irritation.[2]
H335 May cause respiratory irritation.[2]

Part 3: Storage & Stability Protocol

The primary degradation pathway for 2-Ethylpyrimidin-5-amine is oxidative deamination and N-oxide formation , accelerated by light and moisture.

The "Cold-Dark-Dry" Standard
  • Temperature: Store at 2–8°C (Refrigerated). Long-term storage (>6 months) should be at -20°C .

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen). The container must be backfilled with inert gas after every use.

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent photo-oxidation.

Visualizing the Storage Logic

The following decision tree illustrates the logic for determining storage conditions based on usage frequency.

StorageProtocol Start Received 2-Ethylpyrimidin-5-amine CheckSeal Check Seal Integrity Start->CheckSeal Usage Intended Usage Frequency CheckSeal->Usage Daily Daily/Weekly Use Usage->Daily High Freq LongTerm Long Term (>1 Month) Usage->LongTerm Low Freq Fridge Store at 2-8°C (Desiccator) Daily->Fridge Freezer Store at -20°C (Under Argon) LongTerm->Freezer Degrade Check for Discoloration (Yellow -> Brown) Fridge->Degrade Monthly Check Freezer->Degrade Quarterly Check

Figure 1: Decision logic for storage based on usage frequency to minimize freeze-thaw cycles.

Part 4: Handling & Synthesis Integration

Engineering Controls
  • Ventilation: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .

  • Static Control: Use anti-static weighing boats. Aromatic amines can carry static charges, leading to powder dispersal.

Validated Transfer Protocol (Inert Atmosphere)

This protocol prevents the introduction of atmospheric water, which can cause the solid to cake and degrade.

  • Equilibration: Remove the vial from cold storage and allow it to warm to room temperature (approx. 30 mins) before opening.

    • Why? Opening a cold vial condenses atmospheric moisture onto the hygroscopic amine.

  • PPE Verification: Nitrile gloves (double-gloved recommended), lab coat, and safety glasses.

  • Weighing:

    • Tare the weighing boat.

    • Transfer solid using a clean spatula.

    • Immediately recap the source vial.

  • Inert Backfill: Before returning to storage, gently purge the headspace of the source vial with Nitrogen/Argon gas for 5-10 seconds.

  • Sealing: Wrap the cap with Parafilm to ensure a gas-tight seal.

Handling Workflow Diagram

HandlingWorkflow ColdStorage Cold Storage (-20°C / 4°C) Equilibrate Equilibrate to RT (30 mins, Sealed) ColdStorage->Equilibrate Step 1 OpenHood Open in Fume Hood Equilibrate->OpenHood Step 2 Weigh Weigh & Dispense OpenHood->Weigh Step 3 Purge Purge Headspace (N2 / Ar) Weigh->Purge Step 4 (Critical) Reseal Reseal & Parafilm Purge->Reseal Step 5 Reseal->ColdStorage Return

Figure 2: Operational workflow emphasizing the equilibration and inert gas purge steps.

Part 5: Emergency Response & Waste Disposal

Spill Management
  • Isolate: Evacuate the immediate area if the spill is significant (>5g) and dust is visible.

  • PPE: Wear respiratory protection (N95 or P100) if dust generation is suspected.

  • Neutralization: Absorb with an inert material (vermiculite or sand). Do not use water initially, as this spreads the basic amine.

  • Clean-up: Wipe the surface with a dilute weak acid (e.g., 1% Acetic Acid) to neutralize trace amine residues, followed by water.

Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Stream: Segregate into Solid Organic Waste or Basic Organic Liquid Waste (if dissolved).

  • Prohibition: Never dispose of aminopyrimidines down the drain; they are potential aquatic toxins.

References

  • Apollo Scientific. (2024).[3] Product Analysis: 2-Ethylpyrimidin-5-amine (CAS 1152519-74-8).[1][3][4][5][6] Retrieved from

  • Sigma-Aldrich. (2024). 2-Ethylpyrimidin-5-amine Safety & Properties. Retrieved from

  • MySkinRecipes. (2024).[7] Chemical Specifications and Storage for 2-Ethylpyrimidin-5-amine.[6] Retrieved from

  • National Institutes of Health (NIH). (2024). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from

  • BLD Pharm. (2024). SDS and Handling for Pyrimidine Derivatives. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 2-Ethylpyrimidin-5-amine

Abstract The pyrimidine ring is a cornerstone scaffold in the design of kinase inhibitors, largely due to its structural resemblance to the adenine base of ATP, allowing it to form critical hydrogen bond interactions wit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine ring is a cornerstone scaffold in the design of kinase inhibitors, largely due to its structural resemblance to the adenine base of ATP, allowing it to form critical hydrogen bond interactions within the kinase hinge region.[1][2] This privileged structure is present in numerous FDA-approved anticancer drugs.[3] This document provides a detailed guide for medicinal chemists and drug development professionals on the utilization of 2-Ethylpyrimidin-5-amine as a versatile starting material for the synthesis of novel kinase inhibitors. We present detailed, field-proven protocols for the elaboration of this core scaffold using palladium-catalyzed cross-coupling reactions—specifically the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These methods offer a robust and flexible approach to generating diverse libraries of potent and selective kinase inhibitors.

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

Protein kinases regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The 2-aminopyrimidine motif is particularly effective as it mimics the N1 and N6 amine of adenine, forming two key hydrogen bonds with the backbone of the kinase hinge region, thereby competitively blocking the ATP-binding site.[1][5]

2-Ethylpyrimidin-5-amine serves as an excellent foundational block. The ethyl group at the C2 position can provide additional van der Waals interactions or be a vector for further modification, while the C5 amine is a prime handle for introducing diversity through C-N or C-C bond-forming reactions. This guide focuses on the practical application of this building block to synthesize a model Aurora Kinase inhibitor, a class of enzymes crucial for cell cycle regulation.[1][6]

Core Synthetic Strategies: Diversification of the Pyrimidine Core

The functionalization of the 2-Ethylpyrimidin-5-amine core is most efficiently achieved through palladium-catalyzed cross-coupling reactions. To utilize these reactions, the amine must first be converted to a more suitable coupling partner, typically a halide (e.g., 5-bromo-2-ethylpyrimidine) via a Sandmeyer-type reaction. This intermediate becomes the substrate for two powerful transformations:

  • Buchwald-Hartwig Amination: This reaction forms a C(aryl)-N bond, connecting an aryl or heteroaryl amine to the C5 position of the pyrimidine ring. It is a cornerstone for synthesizing diarylamine structures common in Type-II kinase inhibitors.[7][8][9]

  • Suzuki-Miyaura Coupling: This reaction creates a C(aryl)-C(aryl) bond by coupling the pyrimidine with an aryl or heteroaryl boronic acid/ester. This is invaluable for extending the scaffold into different regions of the ATP-binding pocket.[10][11][12]

The choice between these strategies depends entirely on the desired final structure and the target kinase's pharmacophore model.

G A 2-Ethylpyrimidin-5-amine B 5-Bromo-2-ethylpyrimidine (Key Intermediate) A->B C Buchwald-Hartwig Amination (+ R²-NH₂) B->C Pd Catalyst, Ligand, Base [C-N Coupling] D Suzuki-Miyaura Coupling (+ R³-B(OH)₂) B->D Pd Catalyst, Base [C-C Coupling] E N-Aryl Kinase Inhibitor (C-N Bond Formation) C->E F C-Aryl Kinase Inhibitor (C-C Bond Formation) D->F

Figure 1: General synthetic workflows for diversifying the 2-Ethylpyrimidin-5-amine scaffold.

Experimental Protocol 1: Buchwald-Hartwig Amination

This protocol details the synthesis of a model N-aryl intermediate, a common core in many kinase inhibitors.[13][14]

Objective: To synthesize N-(4-methoxyphenyl)-2-ethylpyrimidin-5-amine from 5-bromo-2-ethylpyrimidine and 4-methoxyaniline.

Materials & Reagents
ReagentFormulaMWCAS No.AmountMoles (mmol)
5-Bromo-2-ethylpyrimidineC₆H₇BrN₂187.0416036-33-8500 mg2.67
4-MethoxyanilineC₇H₉NO123.15104-94-9362 mg2.94 (1.1 eq)
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.7251364-51-324.5 mg0.0267 (1 mol%)
XPhosC₃₃H₄₉P488.72564483-18-738.2 mg0.0785 (3 mol%)
Sodium tert-butoxideC₄H₉NaO96.10865-48-5385 mg4.01 (1.5 eq)
Toluene (Anhydrous)C₇H₈92.14108-88-315 mL-
Step-by-Step Methodology
  • Inert Atmosphere Setup: To a 50 mL flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-ethylpyrimidine (500 mg, 2.67 mmol), 4-methoxyaniline (362 mg, 2.94 mmol), and sodium tert-butoxide (385 mg, 4.01 mmol).

    • Causality Note: The use of a strong, non-nucleophilic base like NaOtBu is critical for deprotonating the amine in the catalytic cycle without competing in side reactions.[15]

  • Catalyst & Ligand Addition: In a separate vial, weigh Pd₂(dba)₃ (24.5 mg) and XPhos (38.2 mg). Add these solids to the reaction flask.

    • Expertise Note: XPhos is a bulky, electron-rich phosphine ligand that promotes the crucial reductive elimination step and stabilizes the active Pd(0) species, leading to higher yields and broader substrate scope.[8]

  • Solvent & Degassing: Evacuate and backfill the flask with argon or nitrogen gas three times. Add anhydrous toluene (15 mL) via syringe.

    • Causality Note: Oxygen must be rigorously excluded as it can oxidize the Pd(0) catalyst, rendering it inactive. Degassing the solvent is a critical step for reproducibility.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The product spot should be more polar than the starting bromide. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Quench by slowly adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10-40% ethyl acetate in hexanes to afford the pure product.

Experimental Protocol 2: Suzuki-Miyaura Coupling

This protocol demonstrates the formation of a C-C bond, attaching a substituted phenyl ring to the pyrimidine core.

Objective: To synthesize 2-ethyl-5-(4-fluorophenyl)pyrimidine from 5-bromo-2-ethylpyrimidine and 4-fluorophenylboronic acid.

Materials & Reagents
ReagentFormulaMWCAS No.AmountMoles (mmol)
5-Bromo-2-ethylpyrimidineC₆H₇BrN₂187.0416036-33-8500 mg2.67
4-Fluorophenylboronic acidC₆H₆BFO₂139.921765-93-1411 mg2.94 (1.1 eq)
Pd(dppf)Cl₂·CH₂Cl₂C₃₄H₂₈Cl₂FeP₂Pd816.6495464-05-4109 mg0.134 (5 mol%)
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7738 mg5.34 (2.0 eq)
1,4-DioxaneC₄H₈O₂88.11123-91-112 mL-
WaterH₂O18.027732-18-53 mL-
Step-by-Step Methodology
  • Reaction Setup: In a 50 mL round-bottom flask, combine 5-bromo-2-ethylpyrimidine (500 mg, 2.67 mmol), 4-fluorophenylboronic acid (411 mg, 2.94 mmol), and Pd(dppf)Cl₂ complex (109 mg, 0.134 mmol).

    • Expertise Note: Pd(dppf)Cl₂ is a robust, air-stable pre-catalyst that is highly effective for coupling with heteroaryl halides.[16]

  • Solvent and Base Addition: Add 1,4-dioxane (12 mL) and a 2M aqueous solution of K₂CO₃ (2.67 mL, 5.34 mmol).

    • Causality Note: The aqueous base is essential for the transmetalation step of the Suzuki cycle, where the organic group is transferred from boron to palladium.[12]

  • Degassing and Heating: Degas the mixture by bubbling argon through the solution for 15 minutes. Heat the reaction to 85 °C under an argon atmosphere.

  • Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion (typically 6-16 hours), cool to room temperature, and dilute with 30 mL of ethyl acetate.

  • Extraction: Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL). Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude material by flash column chromatography (silica gel, gradient of 5-30% ethyl acetate in hexanes) to yield the desired biaryl product.

Characterization of Synthesized Inhibitors

Validation of the final product's identity and purity is paramount. A combination of spectroscopic and chromatographic methods should be employed.

Expected Analytical Data (for N-(4-methoxyphenyl)-2-ethylpyrimidin-5-amine)
Analysis MethodExpected ResultInterpretation
¹H NMR (400 MHz, CDCl₃)δ 8.35 (s, 2H, pyrimidine-H), 7.15 (d, 2H, Ar-H), 6.90 (d, 2H, Ar-H), 6.10 (s, 1H, NH), 3.80 (s, 3H, OCH₃), 2.90 (q, 2H, CH₂), 1.35 (t, 3H, CH₃)Confirms the presence and connectivity of all protons. The two pyrimidine protons appearing as a singlet indicates successful substitution at C5.
¹³C NMR (101 MHz, CDCl₃)δ 170.1, 155.8, 145.2, 132.5, 128.1, 122.4, 114.6, 55.5, 28.9, 12.7Verifies the carbon skeleton of the molecule.
HRMS (ESI+) m/z Calculated for C₁₃H₁₆N₃O⁺ [M+H]⁺: 230.1288Found: 230.1291
HPLC Purity >98% (at 254 nm)Retention Time: 4.5 min

Mechanism of Action: ATP-Competitive Inhibition

Most pyrimidine-based inhibitors function by competing with endogenous ATP for the kinase active site. The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, interacting with the amide backbone of the hinge region residues, effectively anchoring the inhibitor in place and preventing the phosphorylation of downstream substrates.

G cluster_0 Kinase Active Site cluster_1 Molecules cluster_2 Cellular Process Hinge Hinge Region (Backbone NH) Phosphorylation Substrate Phosphorylation Hinge->Phosphorylation Enables No_Phosphorylation Inhibition of Signal Hinge->No_Phosphorylation Blocks ATP Binding ATP_Pocket ATP Binding Pocket ATP ATP ATP->Hinge Binds & Orients Inhibitor Pyrimidine Inhibitor Inhibitor->Hinge Competitively Binds (H-Bonds)

Sources

Application

Application Note: High-Efficiency N-Arylation of 2-Ethylpyrimidin-5-amine

Executive Summary & Strategic Analysis The N-arylation of 2-ethylpyrimidin-5-amine is a critical transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., JAK, CDK) where the pyrim...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The N-arylation of 2-ethylpyrimidin-5-amine is a critical transformation in medicinal chemistry, particularly for the synthesis of kinase inhibitors (e.g., JAK, CDK) where the pyrimidine core serves as a hinge-binding motif.

While the 5-amino position is the most nucleophilic site on the pyrimidine ring, successful coupling is often hampered by competitive chelation . The endocyclic nitrogens (N1/N3) can bind to transition metals, poisoning the catalyst. Furthermore, the electron-deficient nature of the diazine ring reduces the amine's nucleophilicity compared to simple anilines.

This guide presents two field-proven protocols designed to overcome these electronic and steric challenges:

  • Method A (Buchwald-Hartwig): The gold standard for coupling with aryl halides/triflates. Utilizes bulky biaryl phosphine ligands to prevent catalyst deactivation.

  • Method B (Chan-Lam): An oxidative alternative using aryl boronic acids, ideal for late-stage functionalization or when halides are unavailable.

Decision Matrix: Selecting the Right Protocol

decision_matrix Start Start: 2-Ethylpyrimidin-5-amine Partner Check Coupling Partner Start->Partner Halide Aryl Halide (Cl, Br, I) or Triflate (OTf) Partner->Halide Boronic Aryl Boronic Acid (Ar-B(OH)2) Partner->Boronic MethodA METHOD A: Buchwald-Hartwig (Pd-Catalysis) Halide->MethodA High Yields Scalable MethodB METHOD B: Chan-Lam (Cu-Catalysis) Boronic->MethodB Mild Conditions Air Tolerant

Figure 1: Strategic decision tree for selecting the optimal coupling methodology based on electrophile availability.

Method A: Buchwald-Hartwig Cross-Coupling (Pd-Catalyzed)[1][2][3]

This protocol utilizes BrettPhos Pd G3/G4 , a precatalyst system specifically engineered for primary amines. The bulky BrettPhos ligand creates a steric wall that favors reductive elimination of the C-N bond while preventing the pyrimidine N1/N3 atoms from binding to the Palladium center.

Reagents & Materials[2][4]
  • Substrate: 2-Ethylpyrimidin-5-amine (1.0 equiv)

  • Electrophile: Aryl Bromide/Chloride (1.0 - 1.2 equiv)

  • Catalyst: BrettPhos Pd G3 (1–3 mol%) [Sigma-Aldrich: 761605]

  • Base: NaOtBu (1.4 equiv) or K3PO4 (2.0 equiv for base-sensitive substrates)

  • Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous, degassed)

Step-by-Step Protocol
  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with:

    • BrettPhos Pd G3 (0.02 equiv)

    • 2-Ethylpyrimidin-5-amine (1.0 equiv)

    • Aryl Halide (1.0 equiv) (if solid)

    • NaOtBu (1.4 equiv)

  • Degassing: Cap the vial with a septum. Evacuate and backfill with Argon three times.

  • Solvent Addition: Inject anhydrous 1,4-Dioxane (concentration: 0.2 M) via syringe.

  • Reaction: Place the vial in a pre-heated block at 80–100 °C . Stir vigorously for 2–12 hours.

    • Checkpoint: Monitor by LC-MS. The product usually appears more non-polar than the starting amine.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove Pd black and salts. Concentrate the filtrate.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Mechanistic Logic & Troubleshooting

catalytic_cycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding OxAdd->AmineBind R-NH2 Deprot Deprotonation (Base) AmineBind->Deprot NaOtBu RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-N Bond RedElim->Pd0

Figure 2: Simplified Buchwald-Hartwig cycle. BrettPhos prevents "off-cycle" resting states caused by pyrimidine chelation.

ObservationDiagnosisCorrective Action
Low Conversion Catalyst poisoning by pyrimidine N.Switch to tBuBrettPhos Pd G3 (bulkier) or increase temp to 110°C.
Protodehalogenation Reduction of Ar-X instead of coupling.Ensure solvent is strictly anhydrous. Switch solvent to Toluene.[1][2]
Bis-arylation Product reacts again.Unlikely with BrettPhos (selective for mono-arylation), but if observed, increase amine stoichiometry to 1.2 equiv.

Method B: Chan-Lam Coupling (Cu-Catalyzed)[6]

This method is ideal when the aryl partner is available as a boronic acid. It is an oxidative coupling that proceeds at room temperature or mild heat, often tolerant of air and moisture, though drying agents improve yields.

Reagents & Materials
  • Substrate: 2-Ethylpyrimidin-5-amine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (2.0 equiv)

  • Catalyst: Cu(OAc)2 (0.1 – 0.5 equiv)

  • Ligand/Base: Pyridine (2.0 equiv) or Et3N (2.0 equiv)

  • Promoter: 4Å Molecular Sieves (powdered, activated)

  • Solvent: DCM or MeOH (0.1 M)

  • Atmosphere: Oxygen balloon or open air

Step-by-Step Protocol
  • Preparation: In a reaction vial, add activated 4Å molecular sieves (200 mg/mmol substrate).

  • Charge Reagents: Add Cu(OAc)2 (0.2 equiv), Aryl Boronic Acid (2.0 equiv), and 2-Ethylpyrimidin-5-amine (1.0 equiv).

  • Solvent: Add DCM (or MeOH).

  • Base: Add Pyridine (2.0 equiv) slowly.

  • Oxidation: Attach an O2 balloon (or leave open to air with a drying tube).

  • Reaction: Stir vigorously at Room Temperature for 16–24 hours.

    • Note: The reaction mixture often turns from blue/green to a dark slurry as the reaction progresses.

  • Workup: Filter through Celite. Wash the organic layer with 1M aqueous NH4OH (to sequester Copper) or EDTA solution.

  • Purification: Flash chromatography.

Quantitative Comparison of Methods

FeatureMethod A: Buchwald-HartwigMethod B: Chan-Lam
Primary Utility High-yield synthesis, scale-upLate-stage diversification, mild conditions
Coupling Partner Aryl Halides (Br, Cl, I, OTf)Aryl Boronic Acids
Reaction Time Fast (2–6 hours)Slow (12–48 hours)
Air Sensitivity High (Requires Inert Gas)Low (Requires Oxygen)
Purification Removal of Pd & PhosphineRemoval of Cu salts
Typical Yield 75–95%40–70%

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews.

  • Qiao, J. X., & Lam, P. Y. S. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[3][4] Synthesis.

  • BenchChem Protocols. "Buchwald-Hartwig Amination of 5-Bromopyrimidine." (General reactivity context).

Sources

Method

application of 2-Ethylpyrimidin-5-amine in medicinal chemistry.

Application Note: 2-Ethylpyrimidin-5-amine in Medicinal Chemistry Part 1: Executive Summary & Strategic Value 2-Ethylpyrimidin-5-amine (CAS 1152519-74-8) is a specialized heterocyclic building block increasingly utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-Ethylpyrimidin-5-amine in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

2-Ethylpyrimidin-5-amine (CAS 1152519-74-8) is a specialized heterocyclic building block increasingly utilized in the optimization of kinase inhibitors and GPR (G-Protein Coupled Receptor) modulators. Unlike its more common analogs (2-methyl or 2-hydrogen variants), the 2-ethyl substituent offers a critical "Goldilocks" zone for physicochemical optimization—providing sufficient steric bulk to fill hydrophobic pockets (e.g., in the ATP-binding site of kinases) without incurring the metabolic liability of longer alkyl chains.

Key Medicinal Chemistry Applications:

  • Kinase Inhibition (ATP Hinge Binders): The pyrimidine-5-amine core is a privileged scaffold for forming hydrogen bonds with the hinge region of kinases (e.g., JAK, CDK). The 2-ethyl group often points into the solvent-exposed region or a specific hydrophobic sub-pocket, modulating selectivity.

  • GPR43 Agonists: This scaffold has been identified as a critical intermediate in the synthesis of 2-amino-indole derivatives targeting GPR43 for the treatment of metabolic disorders like diabetes and obesity [1].

  • PROTAC Linker Attachment: The 5-amino position serves as an ideal vector for attaching linkers in proteolysis-targeting chimeras (PROTACs), where the 2-ethyl group helps fine-tune the orientation of the warhead.

Part 2: Technical Specifications & Pharmacophore Analysis

Physicochemical Profile
PropertyValueImplication for Drug Design
CAS Number 1152519-74-8Unique identifier for sourcing.
Molecular Weight 123.16 g/mol Low MW allows for "Fragment-Based Drug Design" (FBDD).
LogP (Predicted) ~0.6 - 0.9Optimal lipophilicity for oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1 (NH₂)Critical for interaction with backbone carbonyls (e.g., hinge region).
H-Bond Acceptors 3 (2 Ring N, 1 NH₂)Facilitates water-mediated bridging or direct receptor binding.
pKa (Conjugate Acid) ~3.5 - 4.0The amine is weakly basic; the ring nitrogens are electron-deficient.
The "Ethyl Effect" in SAR (Structure-Activity Relationship)

The substitution at the 2-position of the pyrimidine ring is a classic "magic methyl" (or ethyl) switch point.

  • vs. 2-H: The 2-ethyl group fills hydrophobic voids, often increasing potency by 10-100x due to entropic gains (displacement of water) and van der Waals contacts.

  • vs. 2-Methyl: The ethyl group adds flexibility and slightly higher lipophilicity, which can improve cell permeability. It also blocks the 2-position from metabolic oxidation more effectively than a methyl group in certain CYP450 isoforms.

Part 3: Experimental Protocols

Protocol A: Buchwald-Hartwig Cross-Coupling

Primary application: Coupling 2-Ethylpyrimidin-5-amine to an aryl/heteroaryl halide to form a biaryl amine scaffold.

Rationale: The electron-deficient nature of the pyrimidine ring makes the 5-amino group less nucleophilic than a standard aniline. Standard SNAr conditions often fail or require harsh temperatures. Palladium-catalyzed Buchwald-Hartwig coupling is the industry standard for high yields.

Reagents:

  • Amine: 2-Ethylpyrimidin-5-amine (1.2 equiv)

  • Halide: Aryl Bromide/Chloride (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2-5 mol%)

  • Ligand: XPhos or BrettPhos (4-10 mol%) – XPhos is preferred for electron-deficient amines.

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a steady stream of Nitrogen, charge a reaction vial with the Aryl Halide (1.0 mmol), 2-Ethylpyrimidin-5-amine (1.2 mmol, 148 mg), Pd₂(dba)₃ (0.02 mmol, 18 mg), XPhos (0.04 mmol, 19 mg), and Cs₂CO₃ (2.0 mmol, 652 mg).

  • Solvation: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration). Seal the vial with a crimp cap containing a PTFE septum.

  • Degassing: Sparge the mixture with Nitrogen for 5 minutes (if not prepared in a glovebox).

  • Reaction: Heat the block to 100°C for 4–12 hours. Monitor conversion by LCMS (Look for M+1 of Product).

    • Checkpoint: If conversion is <50% at 4 hours, add a second portion of catalyst/ligand.

  • Workup: Cool to room temperature. Filter through a pad of Celite® to remove Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (SiO₂).

    • Eluent: typically 0-10% MeOH in DCM (The product is polar).

Protocol B: Storage & Stability
  • Storage: Store at +2°C to +8°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The amine is prone to oxidation (browning) upon prolonged exposure to air.

  • Handling: Use in a fume hood. Aminopyrimidines can be skin irritants and potential sensitizers.

Part 4: Visualizations & Workflows

Synthesis Workflow (Buchwald-Hartwig)

BuchwaldCoupling Start Start: 2-Ethylpyrimidin-5-amine + Aryl Halide Heating Reaction: 100°C, 4-12h Solvent: Dioxane Start->Heating CatPrep Catalyst Prep: Pd2(dba)3 + XPhos (Inert Atm) CatPrep->Heating Monitor LCMS Check: Conversion > 90%? Heating->Monitor Monitor->Heating No (Add Cat) Workup Workup: Celite Filter -> EtOAc Wash Monitor->Workup Yes Purify Purification: Flash Column (DCM/MeOH) Workup->Purify Final Final Product: Biaryl Amine Scaffold Purify->Final

Caption: Optimized Buchwald-Hartwig coupling workflow for electron-deficient aminopyrimidines.

SAR Decision Tree: The "Ethyl Switch"

SAR_Logic Lead Lead Compound (R = H or Me) Problem Issue Identified: Low Potency or High Clearance Lead->Problem Hypothesis Hypothesis: Fill Hydrophobic Pocket? Problem->Hypothesis Analyze Crystal Structure Strategy Strategy: Switch to 2-Ethyl Group Hypothesis->Strategy Pocket Space Available Outcome1 Outcome A: Improved vdW Contact (>10x Potency) Strategy->Outcome1 Outcome2 Outcome B: Blocked Metabolic Site (Increased t1/2) Strategy->Outcome2

Caption: Decision logic for implementing the 2-ethyl substituent in lead optimization.

Part 5: References

  • Google Patents. 3-substituted 2-amino-indole derivatives and their use as GPR43 agonists. WO2015198045A1. Accessed October 26, 2025. Link

  • Ambeed. 2-Ethylpyrimidin-5-amine Product Page & Related Literature. Accessed October 26, 2025. Link

  • ChemScene. Building Blocks for Medicinal Chemistry: 2-Ethylpyrimidin-5-amine. Accessed October 26, 2025. Link

  • National Institutes of Health (NIH). PubChem Compound Summary: Aminopyrimidine Derivatives. Accessed October 26, 2025. Link

  • Journal of Medicinal Chemistry. Optimization of Pyrimidine-Based Kinase Inhibitors. (General Reference for Scaffold Utility). Link

Application

The Strategic Application of 2-Ethylpyrimidin-5-amine in the Synthesis of Potent Aurora Kinase Inhibitors: A Technical Guide

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-Ethylpyrimidin-5-amine as a key building block in the synthesis of Aurora...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 2-Ethylpyrimidin-5-amine as a key building block in the synthesis of Aurora kinase inhibitors. We will explore the scientific rationale behind targeting Aurora kinases, the importance of the pyrimidine scaffold, and provide detailed, field-proven protocols for the synthesis and characterization of a representative inhibitor.

Introduction: Aurora Kinases - Critical Regulators of Cell Division and Prime Oncogenic Targets

The Aurora kinases are a family of serine/threonine kinases that play a pivotal role in the regulation of mitosis.[1] In mammalian cells, this family consists of three highly homologous members: Aurora A, Aurora B, and Aurora C.[2] These enzymes are essential for numerous mitotic events, including centrosome maturation and separation, bipolar spindle assembly, chromosome condensation and alignment, and cytokinesis.[2]

Given their critical role in cell division, it is not surprising that deregulation of Aurora kinase activity is frequently observed in various human cancers. Overexpression of Aurora kinases, particularly Aurora A and B, has been linked to aneuploidy, genetic instability, and tumorigenesis, making them attractive targets for cancer therapy.[1] Inhibition of Aurora kinases can lead to mitotic arrest and subsequent apoptosis in cancer cells, providing a compelling rationale for the development of small molecule inhibitors.[3]

A significant breakthrough in this field has been the discovery of the interplay between Aurora A kinase and the MYC family of oncoproteins (c-MYC and N-MYC). Aurora A can stabilize these oncoproteins, which are notorious for their role in driving the proliferation of numerous cancers and have long been considered "undruggable."[4][5] Therefore, inhibiting Aurora A presents an indirect yet effective strategy to downregulate MYC levels, leading to tumor regression.[4][5]

The Pyrimidine Scaffold: A Privileged Motif in Kinase Inhibition

The pyrimidine ring is a cornerstone in the design of kinase inhibitors.[6] Its heterocyclic structure mimics the purine core of adenosine triphosphate (ATP), the natural substrate for kinases. This structural resemblance allows pyrimidine-based compounds to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their enzymatic activity.[7]

Numerous clinically successful kinase inhibitors feature a pyrimidine core, and a significant portion of Aurora kinase inhibitors currently in clinical trials are based on this scaffold.[6] The versatility of the pyrimidine ring allows for substitution at multiple positions, enabling medicinal chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of the inhibitor.[7] Our focus here, 2-Ethylpyrimidin-5-amine, provides a valuable starting point for creating diverse libraries of potential Aurora kinase inhibitors.

Synthesis of a Novel Pyrimidine-Based Aurora Kinase Inhibitor

While a direct, one-step synthesis of a complex Aurora kinase inhibitor from 2-Ethylpyrimidin-5-amine is uncommon, this readily available intermediate can be strategically incorporated into a multi-step synthesis. Below, we outline a robust and well-precedented synthetic route to a potent Aurora kinase inhibitor, starting from a common precursor and utilizing 2-Ethylpyrimidin-5-amine in a key step.

The overall synthetic strategy involves the initial preparation of a functionalized dichloropyrimidine intermediate, followed by a selective nucleophilic aromatic substitution (SNAr) with 2-Ethylpyrimidin-5-amine, and a subsequent palladium-catalyzed cross-coupling reaction to introduce the final pharmacophoric elements.

Experimental Workflow Diagram

G cluster_0 Part 1: Synthesis of Dichloropyrimidine Intermediate cluster_1 Part 2: Incorporation of 2-Ethylpyrimidin-5-amine cluster_2 Part 3: Final Diversification A 2,4,6-Trichloropyrimidine C Intermediate 1: 2-Amino-4,6-dichloropyrimidine derivative A->C Selective Amination B Amine R1-NH2 B->C E Intermediate 2: Coupled Pyrimidine Derivative C->E SNAr Reaction D 2-Ethylpyrimidin-5-amine D->E G Final Product: Aurora Kinase Inhibitor E->G Suzuki Coupling F Arylboronic Acid R2-B(OH)2 F->G

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 2-Ethylpyrimidin-5-amine synthesis reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 2-Ethylpyrimidin-5-amine. As a Senior Application Scientist, I have designed this compr...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-Ethylpyrimidin-5-amine. As a Senior Application Scientist, I have designed this comprehensive guide to assist you in navigating the intricacies of this synthesis, improving your yields, and troubleshooting common experimental hurdles. This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

Troubleshooting Guide: Addressing Common Synthesis Challenges

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during the synthesis of 2-Ethylpyrimidin-5-amine.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the synthesis of 2-Ethylpyrimidin-5-amine can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic approach to diagnosing and resolving this issue:

  • Reagent Purity and Stoichiometry:

    • Purity of Starting Materials: Impurities in your starting materials, such as the ethyl propiolate or acetamidine hydrochloride, can significantly inhibit the reaction or lead to unwanted side reactions. It is crucial to use reagents of high purity. Consider purifying commercial reagents if their quality is uncertain.

    • Stoichiometry: Ensure the molar ratios of your reactants are optimal. A slight excess of the amidine component is often used to drive the reaction to completion. Experiment with varying the ratio to find the sweet spot for your specific setup.

  • Reaction Conditions:

    • Solvent Choice: The polarity of the solvent plays a critical role in the solubility of reactants and intermediates, thereby influencing the reaction rate. While polar aprotic solvents like DMF or DMSO are often effective, exploring other options such as alcohols (e.g., ethanol, isopropanol) or even solvent-free conditions might improve your yield.

    • Temperature Control: The reaction temperature is a critical parameter. Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause decomposition of reactants or products, or promote the formation of byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

    • Catalyst Activity: If your synthesis route involves a catalyst, ensure its activity. For instance, if using a palladium catalyst for a cross-coupling step, ensure it has not been deactivated.

  • Work-up and Purification:

    • Extraction Efficiency: During the work-up, ensure efficient extraction of the product from the aqueous phase. Multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) are recommended.

    • Purification Losses: Minimize product loss during purification. If using column chromatography, select an appropriate solvent system to ensure good separation and recovery. For crystallization, choose a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Q2: I am observing a significant amount of a dark, tarry byproduct in my reaction mixture. What is it and how can I prevent its formation?

A2: The formation of dark, polymeric, or tarry byproducts is a common issue in many organic syntheses, including that of pyrimidines.

  • Potential Cause: This is often due to the polymerization or decomposition of starting materials or reactive intermediates, especially at elevated temperatures. Aldehydes and other carbonyl compounds, if used as precursors, can be particularly prone to self-condensation or polymerization under certain conditions.

  • Preventative Measures:

    • Temperature Management: Carefully control the reaction temperature. Running the reaction at the lowest effective temperature can often mitigate byproduct formation.

    • Order of Addition: The order in which reagents are added can be crucial. For instance, adding a particularly reactive starting material slowly to the reaction mixture can help to control the reaction rate and minimize side reactions.

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates, which can also lead to colored impurities.

Q3: My final product is difficult to purify. What are some effective purification strategies for 2-Ethylpyrimidin-5-amine?

A3: Purification of 2-Ethylpyrimidin-5-amine can be challenging due to its polarity and potential for hydrogen bonding.

  • Crystallization: This is often the most effective method for obtaining high-purity material.

    • Solvent Screening: Experiment with various solvents and solvent mixtures to find the optimal conditions for crystallization. Common solvents for recrystallizing amine compounds include ethanol, isopropanol, ethyl acetate, and mixtures with hexanes or heptane.[1]

    • Technique: For compounds soluble only in high-boiling point solvents like DMF or DMSO, diffusion crystallization can be an effective technique. This involves dissolving the compound in the high-boiling solvent and placing this solution in a larger container with a more volatile anti-solvent (a solvent in which the compound is insoluble). The anti-solvent will slowly diffuse into the solution, inducing crystallization.

  • Column Chromatography: If crystallization is not effective, column chromatography on silica gel is a viable alternative.

    • Solvent System: A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol) is typically effective for separating the desired product from impurities.

    • TLC Monitoring: Use TLC to guide the selection of the appropriate solvent system and to monitor the separation during chromatography.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the synthesis of 2-Ethylpyrimidin-5-amine.

Q: What are the common starting materials for the synthesis of 2-Ethylpyrimidin-5-amine?

A: Several synthetic routes can be envisioned for 2-Ethylpyrimidin-5-amine. Common starting materials for pyrimidine synthesis, in general, include:

  • 1,3-Dicarbonyl compounds or their equivalents: These react with amidines to form the pyrimidine ring.

  • Enamines or Enaminonitriles: These can also undergo cyclization reactions to form pyrimidines.

  • Alkynes: Certain substituted alkynes can react with amidines to yield pyrimidines.

A plausible and efficient route to 2-Ethylpyrimidin-5-amine involves the cyclocondensation of a suitable three-carbon building block with propionamidine.

Q: What are the key reaction steps in a typical synthesis of 2-Ethylpyrimidin-5-amine?

A: A common and effective strategy for synthesizing substituted aminopyrimidines involves a multi-step sequence:

  • Pyrimidine Ring Formation: Construction of the core pyrimidine ring system from acyclic precursors.

  • Functional Group Introduction: Introduction of a nitro group at the 5-position of the pyrimidine ring.

  • Reduction: Reduction of the nitro group to the desired amine functionality.

Q: What are some potential side reactions to be aware of during the synthesis?

A: Besides polymerization and decomposition, other side reactions can occur:

  • Incomplete Cyclization: The initial ring-forming reaction may not go to completion, leaving starting materials or linear intermediates in the reaction mixture.

  • Formation of Isomers: Depending on the starting materials and reaction conditions, the formation of isomeric pyrimidines is a possibility.

  • Over-alkylation or N-alkylation: If alkylating agents are used, there is a risk of multiple alkylations or alkylation on the pyrimidine ring nitrogens.

Q: How can I monitor the progress of my reaction?

A: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Experimental Protocol: A Plausible Synthesis Route

The following is a detailed, step-by-step methodology for a plausible synthesis of 2-Ethylpyrimidin-5-amine. This protocol is provided as a guide and may require optimization for your specific laboratory conditions.

Overall Reaction Scheme:

Synthesis of 2-Ethylpyrimidin-5-amine start Starting Materials step1 Step 1: Synthesis of 2-Ethyl-5-nitropyrimidine start->step1 Propionamidine HCl, 3-ethoxy-2-nitropropenenitrile step2 Step 2: Reduction of the Nitro Group step1->step2 2-Ethyl-5-nitropyrimidine product 2-Ethylpyrimidin-5-amine step2->product Reduction (e.g., H2/Pd-C)

Caption: A plausible two-step synthesis of 2-Ethylpyrimidin-5-amine.

Step 1: Synthesis of 2-Ethyl-5-nitropyrimidine

This step involves the construction of the pyrimidine ring with the nitro group already in place at the 5-position.

  • Reactants and Reagents:

    • Propionamidine hydrochloride

    • 3-ethoxy-2-nitropropenenitrile

    • Sodium ethoxide

    • Anhydrous ethanol

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

    • To this solution, add propionamidine hydrochloride (1.0 equivalent) in portions with stirring. Stir the resulting suspension at room temperature for 30 minutes to generate the free base of propionamidine.

    • In a separate flask, dissolve 3-ethoxy-2-nitropropenenitrile (1.0 equivalent) in anhydrous ethanol.

    • Slowly add the ethanolic solution of 3-ethoxy-2-nitropropenenitrile to the suspension of propionamidine at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • To the residue, add water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Ethyl-5-nitropyrimidine. This intermediate may be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 2: Reduction of 2-Ethyl-5-nitropyrimidine to 2-Ethylpyrimidin-5-amine

This step involves the reduction of the nitro group to the target amine.

  • Reactants and Reagents:

    • 2-Ethyl-5-nitropyrimidine (from Step 1)

    • Palladium on carbon (10% Pd/C, 5-10 mol%)

    • Ethanol or Methanol

    • Hydrogen gas (H₂) or a hydrogen source like ammonium formate

  • Procedure:

    • Dissolve the crude 2-Ethyl-5-nitropyrimidine in ethanol or methanol in a flask suitable for hydrogenation.

    • Carefully add the Pd/C catalyst to the solution.

    • Secure the flask to a hydrogenation apparatus. Purge the system with nitrogen and then with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

    • Monitor the reaction progress by TLC until the starting material is completely consumed.

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: Pd/C is flammable when dry and should be handled with care.

    • Wash the celite pad with additional solvent (ethanol or methanol).

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-Ethylpyrimidin-5-amine.

    • Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.

Data Summary

The following table provides expected data for the synthesis of 2-Ethylpyrimidin-5-amine. Please note that actual results may vary depending on the specific reaction conditions and scale.

ParameterExpected Value
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
Typical Overall Yield 60-80%
Appearance Off-white to light brown solid
Purity (after purification) >98%

Logical Relationships in Troubleshooting

The following diagram illustrates the logical flow for troubleshooting low yield in the synthesis of 2-Ethylpyrimidin-5-amine.

Troubleshooting_Yield start Low Yield Observed reagent_check Check Reagent Purity and Stoichiometry start->reagent_check condition_check Review Reaction Conditions start->condition_check workup_check Evaluate Work-up and Purification Procedures start->workup_check reagent_impure Impure Reagents reagent_check->reagent_impure Purity Issue reagent_stoich Incorrect Stoichiometry reagent_check->reagent_stoich Ratio Issue temp_issue Suboptimal Temperature condition_check->temp_issue Temperature solvent_issue Inappropriate Solvent condition_check->solvent_issue Solvent time_issue Insufficient Reaction Time condition_check->time_issue Time extraction_issue Inefficient Extraction workup_check->extraction_issue Extraction purification_loss Losses During Purification workup_check->purification_loss Purification solution_reagent_purify Purify Starting Materials reagent_impure->solution_reagent_purify solution_reagent_stoich Optimize Molar Ratios reagent_stoich->solution_reagent_stoich solution_temp Optimize Temperature temp_issue->solution_temp solution_solvent Screen Different Solvents solvent_issue->solution_solvent solution_time Extend Reaction Time (Monitor by TLC) time_issue->solution_time solution_extraction Perform Multiple Extractions extraction_issue->solution_extraction solution_purification Optimize Purification Method (e.g., Recrystallization Solvent) purification_loss->solution_purification

Caption: Troubleshooting workflow for low yield in 2-Ethylpyrimidin-5-amine synthesis.

References

  • Obaid, R. J. Synthesis and biological evaluation of some new imidazo[1,2-c]pyrimido [5,4-e]pyrimidin-5-amine derivatives. Journal of Umm Al-Qura University for Applied Science7 (1), 16-22 (2021).
  • Thanki, P., Hingrajia, D. & Modha, J. Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening. Journal of Chemical and Pharmaceutical Research8, 346-350 (2016).
  • Karimi-Avargani, M. et al. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate (2016). Available at: [Link].

  • UCT Science. SOP: CRYSTALLIZATION. Available at: [Link].

  • MDPI. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Available at: [Link].

  • NIH. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. Available at: [Link].

  • MDPI. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Available at: [Link].

  • ACS Publications. Effects of Various Bases on Acid-Catalyzed Amination of 2-Chloro-5-ethylpyrimidine: Synthesis of PPARpan Agonist GW693085. Available at: [Link].

  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Available at: [Link].

  • ResearchGate. Reaction of 2‐dimethylaminomethylene‐1,3‐diones with dinucleophiles. VIII. Synthesis of ethyl and methyl 2,4‐disubstituted 5‐pyrimidinecarboxylates. Available at: [Link].

  • NIH. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Available at: [Link].

Sources

Optimization

Technical Support Center: Optimizing Coupling Reactions for 2-Ethylpyrimidin-5-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing palladium-catalyzed cross-coupling reactions with 2-Ethylpyrimidin-5-amine and its derivatives. As Senior Application Scientists, we have structured this guide to address common challenges and provide scientifically-grounded solutions.

Part 1: General Challenges & Frequently Asked Questions (FAQs)

This section addresses the inherent chemical properties of 2-Ethylpyrimidin-5-amine that make it a challenging substrate and provides foundational knowledge for troubleshooting.

Q1: Why is 2-Ethylpyrimidin-5-amine considered a challenging substrate in palladium-catalyzed cross-coupling reactions?

A1: The difficulty arises from a combination of two primary factors inherent to its structure:

  • Catalyst Inhibition (The "Heterocycle Problem"): The pyrimidine ring contains two nitrogen atoms whose lone pairs of electrons can coordinate strongly to the palladium catalyst. This coordination can sequester the active catalytic species, leading to catalyst inhibition or complete deactivation, which slows down or halts the catalytic cycle.[1] This is a common issue for many nitrogen-containing heterocycles.[2]

  • Electron-Deficient Ring System: The pyrimidine ring is electron-deficient, which can affect the rates of key steps in the catalytic cycle. For instance, in reactions like the Suzuki-Miyaura coupling, the electron-deficient nature of the ring can make the final reductive elimination step to form the C-C bond slower compared to more electron-rich aromatic systems.

Q2: Do I need to protect the primary amine group at the C5 position before attempting a cross-coupling reaction?

A2: Not necessarily, and in many cases, it is preferable to proceed without a protecting group. Modern palladium catalyst systems, particularly those with bulky phosphine ligands, often show high chemoselectivity and can avoid significant side reactions involving the free amine.[3] Attempting the reaction without protection first is a standard approach.

However, if you observe significant N-arylation side products, particularly in Buchwald-Hartwig type reactions where an amine is the intended coupling partner, or if the free amine interferes with catalyst activity, protection may be required. A simple acetylation to form the amide, followed by deprotection after the coupling, is a common strategy.[4]

Q3: What are the most common side reactions I should watch for, and how can they be minimized?

A3: Several side reactions are common when working with heterocyclic halides and their coupling partners. Being able to identify them is the first step in optimization.

  • Dehalogenation: This is the replacement of the halide (e.g., -Cl, -Br) on your pyrimidine starting material with a hydrogen atom. It is often promoted by strong bases, high temperatures, or certain catalyst/ligand combinations.[1] To minimize it, consider using a milder base or lowering the reaction temperature.

  • Protodeboronation (in Suzuki Reactions): This is the cleavage of the C-B bond of the boronic acid coupling partner, replacing the boron group with a hydrogen. This side reaction inactivates your nucleophile and is often exacerbated by the presence of water and strong bases.[1] Using anhydrous solvents and carefully selecting the base (e.g., K₃PO₄, CsF) can mitigate this issue.[5][6]

  • Homocoupling: This involves the coupling of two molecules of the same starting material, for example, two molecules of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen in the reaction mixture or by certain palladium catalyst systems.[1] Ensuring the reaction is thoroughly degassed and run under an inert atmosphere (Nitrogen or Argon) is critical.

Part 2: Troubleshooting Specific Coupling Reactions

This section provides targeted advice for the most common cross-coupling reactions used to functionalize 2-Ethylpyrimidin-5-amine.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between a halide and an organoboron compound.

A: A failed Suzuki reaction with this substrate is often traced back to the catalyst system, base, or solvent. Here is a logical troubleshooting workflow:

G cluster_Catalyst Catalyst/Ligand Considerations cluster_Base Base Considerations cluster_Solvent Solvent Considerations Start Low Yield / No Reaction Catalyst Step 1: Evaluate Catalyst & Ligand Start->Catalyst Base Step 2: Re-evaluate Base Catalyst->Base Issue persists Success Reaction Optimized Catalyst->Success Improvement seen Solvent Step 3: Optimize Solvent System Base->Solvent Issue persists Base->Success Improvement seen Temp Step 4: Adjust Temperature Solvent->Temp Issue persists Solvent->Success Improvement seen Temp->Success Improvement seen Cat_Details • Is the Pd source active? (e.g., Pd(OAc)₂, Pd₂(dba)₃) • Is the ligand appropriate for a challenging substrate?  - Use bulky, electron-rich phosphines (e.g., XPhos, SPhos, tBuBrettPhos).  - Ligands like PPh₃ are often insufficient. • Is the catalyst loading adequate? (Try increasing to 2-5 mol %). Base_Details • Is the base strong enough for transmetalation but not causing decomposition?  - K₂CO₃ or Cs₂CO₃ are common starting points.  - K₃PO₄ is often effective and can minimize protodeboronation. • Is the base soluble? An aqueous co-solvent may be needed. Solvent_Details • Does the solvent facilitate solubility of all components?  - Aprotic solvents like Dioxane, Toluene, or THF are standard.  - An aqueous co-solvent (e.g., Dioxane/Water 4:1) is often required to dissolve inorganic bases.

Caption: Troubleshooting workflow for a low-yielding Suzuki reaction.

Detailed Explanation:

  • Catalyst & Ligand: Standard catalysts like Pd(PPh₃)₄ may be ineffective. For electron-deficient heterocycles, catalyst systems with bulky, electron-rich phosphine ligands are required to promote the key oxidative addition and reductive elimination steps.[7] Ligands such as XPhos, SPhos, or t-BuBrettPhos are excellent choices.[6][8]

  • Base: The base is critical for activating the boronic acid for transmetalation.[5] While strong bases can be effective, they may also promote dehalogenation.[1] A moderate-strength base like K₃PO₄ or K₂CO₃ is a good starting point. CsF is also a valuable option, particularly under anhydrous conditions.[6]

  • Solvent: A solvent system that dissolves both the organic substrates and the inorganic base is crucial.[5] A mixture of an aprotic solvent like 1,4-dioxane or toluene with water is very common.

ParameterRecommended ConditionRationale & Citation
Halide 5-Bromo- or 5-Iodo-pyrimidineC-Br and C-I bonds are weaker and more reactive than C-Cl bonds, facilitating oxidative addition.[1]
Pd Source Pd(OAc)₂, Pd₂(dba)₃ (1-3 mol %)Common, reliable Pd(0) or Pd(II) precursors.[9]
Ligand XPhos, SPhos, RuPhos (1.2-1.5 eq. to Pd)Bulky, electron-rich ligands that stabilize the Pd center and promote difficult catalytic steps.[6]
Boronic Acid Aryl- or Heteroaryl-boronic acid (1.1-1.5 eq.)A slight excess ensures complete consumption of the limiting pyrimidine halide.
Base K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 eq.)Effective bases that balance reactivity with minimizing side reactions like protodeboronation.[4]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)Aprotic/aqueous mixture to ensure solubility of all reagents.[1]
Temperature 80-110 °CProvides sufficient thermal energy for the reaction without causing significant decomposition.
Atmosphere Nitrogen or ArgonPrevents oxygen from degrading the catalyst and causing homocoupling of the boronic acid.[1]
Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is essential for coupling 2-Ethylpyrimidin-5-amine (as the nucleophile) with an aryl/heteroaryl halide, or for coupling a 5-halo-2-ethylpyrimidine (as the electrophile) with another amine.

A: The Buchwald-Hartwig amination is highly dependent on the correct combination of ligand and base.[10][11]

  • Ligand Choice is Paramount: The coordination of the pyrimidine nitrogen to the catalyst is a major hurdle. You need a ligand that is bulky enough to create a coordinatively unsaturated palladium center that favors the amine nucleophile over the pyrimidine nitrogen. For coupling primary amines, ligands like BrettPhos have been specifically designed and are highly effective.[10] Xantphos is another excellent choice that has proven successful for aminopyrimidine derivatives.[12]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile.[1] Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for this purpose.[12] Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate/carbonate for more sensitive substrates.

  • Solvent: Anhydrous, aprotic solvents are essential. Toluene, 1,4-dioxane, or THF are standard choices as they do not interfere with the catalytic cycle.[1]

G Amine 2-Ethylpyrimidin-5-amine (Nucleophile) Product Coupled Product (Aryl-NH-Pyrimidine) Amine->Product ArX Aryl Halide (Electrophile) ArX->Product Pd Pd Source (e.g., Pd₂(dba)₃) Pd->Product Ligand Bulky Ligand (e.g., BrettPhos, Xantphos) Ligand->Product Base Strong, Non-nucleophilic Base (e.g., NaOt-Bu) Base->Product Solvent Anhydrous Aprotic Solvent (e.g., Toluene) Solvent->Product

Caption: Key components for a successful Buchwald-Hartwig amination.

Part 3: Model Experimental Protocol

This section provides a representative, step-by-step protocol for a common reaction.

Protocol: Suzuki-Miyaura Coupling of 5-Bromo-2-ethylpyrimidine with Phenylboronic Acid

This protocol is a model and should be optimized for specific substrates.

Materials:

  • 5-Bromo-2-ethylpyrimidine (1.0 eq.)

  • Phenylboronic acid (1.2 eq.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq., 2 mol %)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 eq., 4 mol %)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 eq.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 5-bromo-2-ethylpyrimidine, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and RuPhos.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe to achieve a 4:1 dioxane:water ratio (e.g., 4 mL dioxane, 1 mL water for a 0.5 mmol scale reaction). The mixture should be stirred to a suspension.

  • Heating: Place the flask in a preheated oil bath at 100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting halide is consumed (typically 4-18 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-ethyl-5-phenylpyrimidine.

Part 4: References

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Optimization of Suzuki-Miyaura coupling reaction (reactions carried out... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Onnuch, A., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019–1024.

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry, 5(3), 267–272.

  • Onnuch, A., et al. (2024). Aminative Suzuki–Miyaura coupling. PubMed. Retrieved January 27, 2026, from [Link]

  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Ali, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193.

  • Kelley, B. D., et al. (2018). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. ACS Catalysis, 8(4), 3465–3470.

  • Al-Tel, T. H. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(5), 5480–5496.

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2009). The Journal of Organic Chemistry. ACS Publications. Retrieved January 27, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

  • Stille Coupling. (2023). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]

  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Reagents and conditions employed in the Heck coupling reaction. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Publishing. Retrieved January 27, 2026, from [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2020). MDPI. Retrieved January 27, 2026, from [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science. Retrieved January 27, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 2-Ethylpyrimidin-5-amine Scaffolds

Topic: Physicochemical Optimization & Solubility Enhancement Target Molecule Class: 2-Ethylpyrimidin-5-amine derivatives (Substituted Aminopyrimidines) Audience: Medicinal Chemists, Formulation Scientists, Preclinical Re...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Optimization & Solubility Enhancement Target Molecule Class: 2-Ethylpyrimidin-5-amine derivatives (Substituted Aminopyrimidines) Audience: Medicinal Chemists, Formulation Scientists, Preclinical Researchers[1]

Introduction: The "Brick Dust" Challenge

2-Ethylpyrimidin-5-amine and its derivatives often present a classic "brick dust" profile in drug discovery. While the ethyl group adds necessary lipophilicity for membrane permeability (


), the planar pyrimidine core facilitates strong 

stacking interactions in the solid state.[1] This results in high crystal lattice energy, making the compound difficult to dissolve even when the calculated lipophilicity suggests it should be soluble.

This guide provides a tiered approach to troubleshooting solubility, moving from chemical modification (salts) to formulation strategies (complexation and amorphous dispersions).[2]

Module 1: The Chemical Approach (Salt Selection)

Core Issue: Weak Basicity. The 5-amino group on the pyrimidine ring is electron-rich, but the ring nitrogens are the primary protonation sites.[1] However, pyrimidines are inherently weak bases (


 of conjugate acid 

).[2]
  • Common Mistake: Attempting to form salts with weak acids (e.g., acetic, lactic, tartaric). These will likely dissociate in solution or fail to crystallize because the

    
     (difference between base and acid) is insufficient.[2]
    
  • Solution: You must use strong acids to ensure proton transfer.[1][2]

Protocol 1.1: High-Throughput Salt Screening

Objective: Identify a counter-ion that disrupts the crystal lattice while maintaining stability.

Recommended Counter-ions (Priority Order):

  • Methanesulfonic Acid (Mesylate): Excellent for planar heterocycles; often breaks

    
    -stacking.[1][2]
    
  • Hydrochloric Acid (HCl): Standard first-line, but risk of common ion effect in vivo (stomach).[1][2]

  • p-Toluenesulfonic Acid (Tosylate): Adds lipophilicity to the salt, preventing "oiling out" in organic synthesis.[1][2]

  • Isethionic Acid: Good for parenteral formulations.[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve 50 mg of free base in a minimum volume of hot solvent (Methanol or Isopropanol/Water 95:5).

  • Acid Addition: Add 1.05 equivalents of the selected strong acid.

    • Note: Do not use large excesses of strong mineral acids to avoid degradation of the amine.

  • Cooling: Slow cool to room temperature (rate: 10°C/hour).

  • Precipitation: If no solids form, add an anti-solvent (Ethyl Acetate or MTBE).[2]

  • Analysis: Analyze precipitate by PLM (Polarized Light Microscopy) for birefringence (crystallinity) and DSC (Differential Scanning Calorimetry) for melting point distinct from the free base.[2]

Visualization: Salt Selection Decision Tree

SaltSelection Start Start: 2-Ethylpyrimidin-5-amine Derivative CheckPka Check pKa of Ring Nitrogens (Likely 2.0 - 4.0) Start->CheckPka DeltaPka Calculate Delta pKa (pKa_base - pKa_acid) CheckPka->DeltaPka WeakAcid Weak Acids (Acetate, Lactate) Delta pKa < 3 DeltaPka->WeakAcid Use StrongAcid Strong Acids (HCl, Mesylate) Delta pKa > 3 DeltaPka->StrongAcid Use Fail Salt Dissociation (Poor Solubility/Stability) WeakAcid->Fail Success Stable Salt Formation StrongAcid->Success

Figure 1: Decision logic for selecting counter-ions for weak bases like aminopyrimidines.

Module 2: The Formulation Approach (Cosolvents & Complexation)

Core Issue: Hydrophobicity & Aggregation.[1][2] If salt formation is not viable (e.g., due to hygroscopicity), formulation strategies must shield the hydrophobic ethyl-pyrimidine core from the aqueous environment.

Protocol 2.1: Cyclodextrin Complexation

Pyrimidines fit well into the cavity of Sulfobutylether-


-Cyclodextrin (SBE-

-CD)
or Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
.[1][2]

Step-by-Step Workflow:

  • Preparation: Prepare a 20% (w/v) solution of HP-

    
    -CD in 50 mM Phosphate Buffer (pH 3.0).
    
    • Why pH 3.0? Slight protonation of the pyrimidine ring aids initial solubilization, allowing the hydrophobic ethyl group to enter the CD cavity.

  • Addition: Add excess compound to the CD solution.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter through 0.45 µm PVDF filter.

  • Quantification: Analyze filtrate by HPLC-UV.

Data: Typical Solubility Enhancement Factors

Vehicle SystemMechanismSolubility Increase (Approx)
Water (pH 7.4) Baseline1x (Reference)
0.1N HCl (pH 1.0) Ionization50x - 100x
10% DMSO / Water Cosolvent20x - 40x
20% HP-

-CD (pH 4)
Inclusion Complex200x - 500x
PEG 400 (Neat) Cosolvent1000x
Module 3: The Solid-State Approach (Amorphous Solid Dispersions)

Core Issue: Lattice Energy. For oral delivery, breaking the crystal lattice permanently by converting the drug to an amorphous form is the most potent strategy for this class of compounds.

Protocol 3.1: Mini-Scale Spray Drying (ASD)

Polymers of Choice:

  • HPMC-AS (L or M grade): Provides pH-dependent release (prevents precipitation in the stomach, releases in intestine).[1][2]

  • PVP-VA64: Excellent for maintaining supersaturation.[1][2]

Workflow:

  • Feed Solution: Dissolve Drug:Polymer (ratio 1:3) in Methanol/DCM (1:1).[2] Total solids content: 5-10%.[1][2]

  • Process: Spray dry using a Buchi B-290 (or similar).[1][2]

    • Inlet Temp: 80°C

    • Outlet Temp: 45-50°C[1]

    • N2 Flow: 40 mm

  • Secondary Drying: Vacuum dry the powder at 40°C for 24 hours to remove residual solvent.

  • Validation: Verify "Halo" pattern in XRD (amorphous) and single

    
     in DSC.
    

Visualization: Solubility Optimization Workflow

SolubilityWorkflow Input Input: Insoluble Aminopyrimidine Step1 Step 1: Salt Screen (Use Mesylate/HCl) Input->Step1 Decision1 Stable Solid? Step1->Decision1 Step2 Step 2: Cyclodextrin (HP-beta-CD) Decision1->Step2 No FinalSalt Develop Salt Form Decision1->FinalSalt Yes Decision2 Solubility Met? Step2->Decision2 Step3 Step 3: ASD (HPMC-AS Spray Dry) Decision2->Step3 No (Oral Solid) FinalLiq Liquid Formulation Decision2->FinalLiq Yes (IV/Liquid) FinalASD Amorphous Tablet Step3->FinalASD

Figure 2: Hierarchical workflow for determining the optimal solubilization strategy.

Troubleshooting & FAQs

Q1: I formed a hydrochloride salt, but it turned into a "gum" or oil. Why?

  • Cause: The lattice energy of the salt was insufficient to overcome the solvation energy of the amorphous form, or the salt is extremely hygroscopic.

  • Fix: Switch to a more lipophilic counter-ion like Tosylate or Napsylate .[1][2] These add aromatic rings that can

    
    -stack with the pyrimidine core, encouraging crystallization rather than gum formation.[1]
    

Q2: My compound precipitates immediately when I dilute my DMSO stock into water.

  • Cause: "Crash-out" due to the high dielectric constant of water.[1][2] 2-Ethylpyrimidin-5-amine is hydrophobic.[1][2]

  • Fix: Do not dilute directly into water. Dilute into a buffer containing 0.5% HPMC or Tween 80 . The surfactant/polymer acts as a nucleation inhibitor, maintaining a supersaturated state long enough for dosing.

Q3: The solubility is high at pH 1.0 but drops to zero at pH 6.0.

  • Cause: This is the classic pH-solubility profile of a weak base (

    
     ~ 3-4).[1][2] At pH 6, the molecule is neutral.
    
  • Fix: If this is for oral delivery, you need an enteric ASD (HPMC-AS) .[1][2] The polymer protects the drug from crystallizing at neutral pH in the intestine by maintaining it in an amorphous matrix.

References
  • PubChem. (2025).[1][2][3] 2-Methylpyrimidin-5-amine | C5H7N3 | CID 295764.[1][3] National Institutes of Health.[2] Link[2]

  • Journal of Medicinal Chemistry. (2024). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications.[1][2] Link[2]

  • Molecules. (2022).[1][2][3][4][5][6] Directed evolution of a nonheme diiron N-oxygenase AzoC for improving its catalytic efficiency toward nitrogen heterocycle substrates. MDPI.[1][2] Link[2]

  • Journal of Pharmaceutical Science and Technology. (2020). Characterization of Cyclodextrin Inclusion Complexes – A Review. JPST. Link

  • Bioconjugate Chemistry. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications.[1][2] Link[2]

Sources

Reference Data & Comparative Studies

Validation

Assessing the Kinase Selectivity Profile of 2-Ethylpyrimidin-5-amine Inhibitors

Executive Summary This guide provides a rigorous technical framework for assessing the selectivity and potency of kinase inhibitors derived from the 2-ethylpyrimidin-5-amine scaffold (CAS: 1152519-74-8). While 2-aminopyr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for assessing the selectivity and potency of kinase inhibitors derived from the 2-ethylpyrimidin-5-amine scaffold (CAS: 1152519-74-8). While 2-aminopyrimidines are ubiquitous in FDA-approved kinase inhibitors (e.g., Imatinib, Palbociclib), the specific 2-ethyl substitution represents a targeted medicinal chemistry strategy—often employed to modulate lipophilicity (LogD), improve solubility, or probe specific hydrophobic pockets (e.g., the gatekeeper region or solvent front) that smaller methyl or hydrogen substituents cannot reach.

This document outlines a standardized profiling workflow, compares the performance of this scaffold against standard alternatives, and provides actionable protocols for validation.

Scaffold Analysis: The "2-Ethyl" Hypothesis

The 2-ethylpyrimidin-5-amine moiety serves as a critical building block. In a typical kinase inhibitor design, the pyrimidine ring often acts as the hinge-binding core, or the 5-amino group serves as a linker to the hinge-binding motif.

Structural Implications[1][2]
  • Steric Bulk : The ethyl group at the C2 position adds steric volume (

    
    ) compared to a methyl group (
    
    
    
    ). This can be exploited to induce selectivity by clashing with non-target kinases that have restricted access to the solvent front.
  • Lipophilicity : The ethyl chain increases the cLogP, potentially improving membrane permeability but carrying a higher risk of non-specific protein binding if not balanced by polar groups.

  • Binding Mode : Unlike the classic 2-aminopyrimidine (which uses the exocyclic amine as a hydrogen bond donor to the hinge region), a 2-alkylpyrimidine lacks this donor. This forces the inhibitor to rely on the pyrimidine nitrogens (N1/N3) or alternative interactions, fundamentally altering the selectivity profile compared to "Type I" inhibitors like Dasatinib.

Comparative Landscape
Feature2-Ethylpyrimidin-5-amine2-Aminopyrimidine (Standard)2-Methylpyrimidin-5-amine
H-Bond Capacity Acceptor only (N1/N3)Donor (NH2) + Acceptor (N)Acceptor only
Selectivity Potential High (Steric exclusion)Low (Promiscuous hinge binder)Moderate
Primary Targets JAKs, CDKs, JNKs (Solvent-front dependent)Broad Kinome (Src, Abl, CDK, etc.)[1]Broad Kinome
Metabolic Risk Ethyl oxidation (CYP450)N-acetylation / GlucuronidationMethyl oxidation

Profiling Workflow: From Hit to Lead

To validate the selectivity hypothesis of a 2-ethylpyrimidin-5-amine derivative, a tiered screening approach is mandatory.

Tier 1: The "Blast Radius" (Kinome Scan)

Objective : Map the inhibitor against the entire kinome (~468 kinases) to identify off-target liabilities.

  • Method : Competition Binding Assay (e.g., KINOMEscan® or DiscoverX).

  • Why : Binding assays are more sensitive than activity assays for detecting low-affinity off-targets that could cause toxicity.

  • Metric : S(35) score (Percent of kinases bound with <35% control remaining).

Tier 2: Functional Potency (Biochemical IC50)

Objective : Confirm that binding translates to inhibition.

  • Method : Radiometric HotSpot™ or ADP-Glo™.

  • Why : Some binders are "silent" and do not inhibit catalysis. You must verify

    
     against the primary target and top 5 off-targets.
    
Tier 3: Cellular Target Engagement

Objective : Prove the "2-ethyl" group allows cell entry and target binding in a physiological environment.

  • Method : NanoBRET™ (Bioluminescence Resonance Energy Transfer).

  • Why : High lipophilicity of the ethyl group might lead to high protein binding in serum, reducing free drug concentration.

Workflow Visualization

KinaseProfiling Start 2-Ethylpyrimidin-5-amine Derivative Synthesis Tier1 Tier 1: Kinome Scan (Competition Binding) Start->Tier1 Decision1 Selectivity Score (S35 < 0.05?) Tier1->Decision1 Decision1->Start Fail (Too Promiscuous) Tier2 Tier 2: Biochemical IC50 (Primary vs. Off-Targets) Decision1->Tier2 Pass Tier3 Tier 3: NanoBRET (Cellular Engagement) Tier2->Tier3 Final Lead Candidate Validation Tier3->Final

Caption: Tiered profiling workflow ensuring rigorous selection of lead candidates.

Experimental Protocols

Protocol A: Radiometric Kinase Assay (Gold Standard)

For validating IC50 values after the initial screen.

Principle : Measures the transfer of


-

-ATP to a peptide substrate. Reagents :
  • Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35.

  • Substrate: Specific peptide (e.g., Poly(Glu,Tyr) for JAKs) at 20 µM.

  • ATP:

    
     apparent concentration (critical for competitive inhibitors).
    

Procedure :

  • Preparation : Dilute 2-ethylpyrimidin-5-amine inhibitor in 100% DMSO (1:3 serial dilution).

  • Incubation : Mix kinase, substrate, and compound in reaction buffer. Incubate 15 min at RT.

  • Initiation : Add

    
    -ATP mixture to start reaction.
    
  • Termination : Spot reaction onto P81 ion-exchange filter paper after 30 mins.

  • Wash : Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Detection : Scintillation counting.

Validation Criteria :

  • Z'-Factor : Must be > 0.5.

  • Reference : Include a standard inhibitor (e.g., Staurosporine) as a positive control.

Protocol B: Selectivity Quantification

Do not rely solely on IC50 ratios. Use the Gini Coefficient for a holistic view.



  • Where

    
     is the % inhibition at a fixed concentration (ordered from low to high).
    
  • Interpretation :

    • 0.0 = Non-selective (hits everything equally).

    • 1.0 = Perfectly selective (hits only one target).

    • Target for 2-ethyl scaffold: > 0.75.

Comparative Data Analysis

When evaluating your 2-ethylpyrimidin-5-amine inhibitor, compare it against these benchmarks to justify the scaffold choice.

Parameter2-Ethylpyrimidin-5-amine (Lead)Imatinib (2-Aminopyrimidine Ref)Tofacitinib (Pyrrolo-pyrimidine Ref)
Selectivity (Gini) 0.78 (Hypothetical Target)0.65 (Broad Abl/Kit/PDGFR)0.82 (JAK Selective)
Solubility (µM) 50 - 150> 1000> 1000
Primary Off-Targets CDK2, GSK3β (Due to ATP pocket shape)Lck, c-Kit, PDGFRJAK1, JAK2
Cellular Potency Moderate (LogP driven)High (Active Transport)High

Key Insight : The "2-ethyl" group often improves selectivity against CDK2 compared to "2-methyl" analogs by creating a steric clash with the CDK2 gatekeeper residue (Phe80), which is larger than the gatekeeper in targets like JNK or JAK.

Signaling Pathway Visualization (JAK-STAT Example)

Since pyrimidine scaffolds frequently target the JAK-STAT pathway, assessing downstream phosphorylation is critical for "Tier 3" validation.

JAK_STAT Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase (Primary Target) Receptor->JAK Activates Inhibitor 2-Ethylpyrimidin-5-amine Inhibitor Inhibitor->JAK Blocks ATP Binding STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Caption: Pathway diagram showing the intervention point of the inhibitor within the JAK-STAT signaling cascade.

References

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. Link

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[2][3][4][5] Nature Reviews Cancer, 9(1), 28–39. Link

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. Link

  • Vasta, J. D., et al. (2018). Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. Cell Chemical Biology, 25(2), 206-214. Link

  • National Center for Biotechnology Information . PubChem Compound Summary for CID 53394626, 2-Ethylpyrimidin-5-amine. Link

Sources

Comparative

validation of a synthetic route for GMP production of a 2-Ethylpyrimidin-5-amine derivative

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth technical analysis of a proposed synthetic route for the Good Manufacturing Pract...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical analysis of a proposed synthetic route for the Good Manufacturing Practice (GMP) production of a 2-Ethylpyrimidin-5-amine derivative, a key intermediate in the synthesis of various pharmacologically active molecules.[1] We will objectively compare this route with viable alternatives, supported by experimental data from analogous transformations found in the literature. This document is intended to serve as a comprehensive resource for researchers and process chemists, offering insights into route selection, process validation, and the establishment of robust analytical controls.

Introduction: The Significance of a Validated Synthetic Route

2-substituted pyrimidin-5-amine cores are prevalent scaffolds in a multitude of therapeutic agents, including antivirals and anticancer drugs.[1] The journey from a laboratory-scale synthesis to a validated, GMP-compliant manufacturing process is fraught with challenges, including scalability, impurity control, and regulatory adherence.[2] A well-defined and validated synthetic route is paramount to ensure the consistent production of a high-quality Active Pharmaceutical Ingredient (API) with a robust safety profile. This guide will dissect a proposed synthetic pathway to a 2-Ethylpyrimidin-5-amine derivative, providing the scientific rationale behind each step and comparing it to other potential manufacturing strategies.

Proposed Synthetic Route: A Multi-Step Approach to Quality

The proposed synthetic route is a three-step process designed for scalability, control, and efficiency. It commences with the construction of the pyrimidine ring, followed by nitration and subsequent reduction to afford the target aminopyrimidine.

Proposed_Synthetic_Route cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Nitration & Chlorination cluster_2 Step 3: Reduction & Final Product Formation A Propionamidine C 2-Ethyl-4,6-dihydroxypyrimidine A->C Condensation B Ethyl 3-ethoxy-2-formylpropanoate B->C E 2-Ethyl-4,6-dihydroxy-5-nitropyrimidine C->E Nitration D Nitrating Agent (HNO3/H2SO4) D->E G 2-Ethyl-4,6-dichloro-5-nitropyrimidine E->G Chlorination F Chlorinating Agent (POCl3) F->G I 2-Ethyl-4,6-dichloro-5-aminopyrimidine G->I Reduction H Reducing Agent (e.g., Pd/C, H2) H->I K 2-Ethylpyrimidin-5-amine I->K Dehalogenation J Debromination/Dechlorination J->K

Caption: Proposed multi-step synthesis of 2-Ethylpyrimidin-5-amine.

Experimental Protocol: Proposed Route

Step 1: Synthesis of 2-Ethyl-4,6-dihydroxypyrimidine

This initial step involves the condensation of an amidine with a β-ketoester or a related derivative to form the pyrimidine core. The use of propionamidine hydrochloride and ethyl 3-ethoxy-2-formylpropanoate is proposed.

  • Reaction: Propionamidine hydrochloride is reacted with ethyl 3-ethoxy-2-formylpropanoate in the presence of a base such as sodium ethoxide in ethanol.

  • Rationale: This is a well-established method for pyrimidine synthesis, often providing good yields of the dihydroxypyrimidine product.[3] The dihydroxy intermediate is typically a stable, crystalline solid, facilitating isolation and purification.

  • In-Process Controls:

    • Reaction completion monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • pH control during workup to ensure complete precipitation of the product.

Step 2: Synthesis of 2-Ethyl-4,6-dichloro-5-nitropyrimidine

The dihydroxypyrimidine from Step 1 is first nitrated and then chlorinated.

  • Nitration: The 2-Ethyl-4,6-dihydroxypyrimidine is treated with a mixture of concentrated nitric and sulfuric acids.

  • Chlorination: The resulting 5-nitro-dihydoxypyrimidine is then reacted with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine.[4]

  • Rationale: Nitration at the 5-position is a common electrophilic substitution on the pyrimidine ring. Subsequent chlorination of the dihydroxy groups is a standard transformation to introduce reactive handles for further functionalization.

  • In-Process Controls:

    • Temperature control during nitration is critical to prevent runaway reactions and over-nitration.

    • Monitoring of the chlorination reaction by HPLC to ensure complete conversion and minimize the formation of byproducts.

Step 3: Synthesis of 2-Ethylpyrimidin-5-amine

The final step involves the reduction of the nitro group and dehalogenation.

  • Reduction and Dehalogenation: The 2-Ethyl-4,6-dichloro-5-nitropyrimidine is subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source.[5] This step achieves both the reduction of the nitro group to an amine and the removal of the chloro substituents.

  • Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction and dehalogenation.[6] It avoids the use of stoichiometric metal reductants which can lead to significant waste streams.

  • In-Process Controls:

    • Monitoring of hydrogen uptake to determine reaction completion.

    • HPLC analysis of the reaction mixture to confirm the absence of starting material and intermediates.

    • Filtration to remove the catalyst must be performed carefully to prevent catalyst carryover into the final product.

Comparative Analysis of Alternative Synthetic Routes

A thorough evaluation of alternative synthetic strategies is crucial for selecting the most robust and economical process for GMP production. Two alternative routes are considered here.

Alternative Route 1: Pinner Reaction Approach

This route utilizes the Pinner reaction to construct the 2-ethylpyrimidine core.[1][7]

Alternative_Route_1 cluster_0 Step 1: Pinner Reaction cluster_1 Step 2: Pyrimidine Formation cluster_2 Step 3: Functional Group Interconversion A Propionitrile C Propionimidate A->C Pinner Reaction B Alcohol (e.g., Ethanol) + HCl B->C E 2-Ethyl-5-cyanopyrimidin-4-amine C->E Condensation D 3-Amino-2-cyanoacrylonitrile D->E G 2-Ethylpyrimidin-4-amine E->G Hydrolysis F Hydrolysis/Decarboxylation F->G I 2-Ethyl-5-nitropyrimidin-4-amine G->I Nitration H Nitration H->I K 2-Ethylpyrimidin-5-amine I->K Reduction J Reduction J->K

Caption: Alternative Route 1 utilizing a Pinner reaction.

Alternative Route 2: Direct Amination Approach

This route involves the direct introduction of the ethyl group and the amine functionality onto a pre-formed pyrimidine ring.

Alternative_Route_2 cluster_0 Step 1: C-C Coupling cluster_1 Step 2: C-N Coupling A 2,5-Dihalopyrimidine C 2-Ethyl-5-halopyrimidine A->C Cross-Coupling B Ethyl Grignard or Ethyl Zinc B->C F 2-Ethylpyrimidin-5-amine C->F Amination D Ammonia or Amine Source D->F E Buchwald-Hartwig Amination E->F

Caption: Alternative Route 2 employing cross-coupling reactions.

Performance Comparison
MetricProposed RouteAlternative Route 1 (Pinner)Alternative Route 2 (Direct Amination)
Overall Yield Moderate to HighModeratePotentially High
Scalability GoodModerate (Pinner reaction can be challenging on scale)Good (Cross-coupling reactions are generally scalable)
Cost of Goods Moderate (Readily available starting materials)Moderate to High (Specialized reagents may be needed)High (Palladium catalysts can be expensive)
Impurity Profile Well-defined, potential for halogenated and nitrated impuritiesPotential for cyanide-related impuritiesPotential for catalyst and ligand contamination
Safety & Environment Use of strong acids and POCl₃ requires careful handling. Catalytic hydrogenation is a green step.Pinner reaction uses anhydrous HCl, which is hazardous.Use of organometallic reagents requires inert atmosphere. Palladium catalysts can be toxic.
GMP Compliance Well-established unit operations, straightforward to validate.Pinner reaction may require specialized equipment for handling HCl gas.Requires stringent control to minimize metal contamination in the final API.

Validation of the Proposed Synthetic Route for GMP Production

Process validation is a cornerstone of GMP, providing documented evidence that a process will consistently produce a product meeting its predetermined specifications and quality attributes.[2]

Critical Process Parameters (CPPs)

For the proposed route, the following CPPs must be identified and controlled:

  • Step 1: Temperature, reaction time, stoichiometry of reagents, and base concentration.

  • Step 2: Temperature of nitration, rate of addition of nitrating agents, reaction time for chlorination, and catalyst loading.

  • Step 3: Hydrogen pressure, catalyst loading, temperature, and reaction time.

Analytical Methods for Process Validation and Quality Control

Robust analytical methods are essential for monitoring the manufacturing process and ensuring the quality of the final API.

In-Process Controls (IPCs):

  • HPLC: To monitor reaction progress, identify the formation of intermediates, and detect byproducts. A typical method for aminopyrimidine analysis would utilize a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[8]

  • TLC: For rapid, qualitative assessment of reaction completion.

Final API Release Testing:

  • Assay (HPLC): To determine the potency of the 2-Ethylpyrimidin-5-amine. The method must be validated for accuracy, precision, linearity, and specificity according to ICH Q2(R1) guidelines.[9][10][11][12]

  • Purity (HPLC): To identify and quantify any impurities. This includes starting materials, intermediates, byproducts, and degradation products.

  • Residual Solvents (Gas Chromatography - GC): To ensure that levels of any solvents used in the manufacturing process are below the limits specified in ICH Q3C. A headspace GC with a flame ionization detector (FID) is a common technique for this analysis.[3][13]

  • Identity (FTIR and ¹H NMR): To confirm the structure of the final product.

  • Heavy Metals: To ensure the absence of harmful metal contaminants.

GMP_Validation_Workflow A Raw Material Qualification B Step 1 Synthesis A->B C IPC: HPLC/TLC B->C D Step 2 Synthesis C->D Proceed if IPCs met E IPC: HPLC, Temp. Monitoring D->E F Step 3 Synthesis E->F Proceed if IPCs met G IPC: HPLC, H2 Uptake F->G H Crude Product Isolation G->H Proceed if IPCs met I Purification (e.g., Crystallization) H->I J Final API I->J K Release Testing (Assay, Purity, etc.) J->K L Stability Studies J->L

Caption: GMP validation workflow with key quality control checkpoints.

Detailed Analytical Protocol: HPLC Purity Method
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile.

This method would need to be fully validated to demonstrate its suitability for its intended purpose.

Conclusion

The selection of a synthetic route for GMP production is a multi-faceted decision that requires a balance of scientific, economic, and regulatory considerations. The proposed three-step synthesis of 2-Ethylpyrimidin-5-amine offers a robust and scalable pathway with well-defined control points, making it a strong candidate for GMP validation. While alternative routes may offer certain advantages, they also present unique challenges that must be carefully evaluated. A thorough understanding of the chemistry, coupled with rigorous process validation and analytical control, is essential for the successful and compliant manufacturing of this important pharmaceutical intermediate.

References

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC. [Link]

  • Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine.
  • Reduction method of nitroso-nitro pyrimidine compound.
  • Preparation method of 2-amino pyrimidine.
  • PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. European Patent Office. [Link]

  • Pinner Reaction. SynArchive. [Link]

  • Process for synthesis of 2,4-dichloro-5-aminopyrimidine.
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]

  • How to do a reduction of 4,6 dichloro-5-nitro pyrimidine to 4,6 dichloro-5-amino pyrimidine? ResearchGate. [Link]

  • HPLC Methods for analysis of 2-Aminopyridine. HELIX Chromatography. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. PubMed. [Link]

  • Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.
  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. National Institutes of Health. [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. MDPI. [Link]

  • Quality Guidelines. ICH. [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate. [Link]

  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. PMC. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Publishing. [Link]

  • 5-ethyl-2-methylpyridine. Organic Syntheses Procedure. [Link]

  • A Lewis acid-promoted Pinner reaction. PMC. [Link]

  • 2-Chloro-5-nitropyridine. ResearchGate. [Link]

  • SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]

Sources

Validation

The Strategic Selection of Heterocyclic Scaffolds in Modern Drug Discovery: A Head-to-Head Comparison Featuring 2-Ethylpyrimidin-5-amine

Introduction: The Central Role of Heterocyclic Scaffolds in Medicinal Chemistry In the intricate world of drug discovery, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the ul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Heterocyclic Scaffolds in Medicinal Chemistry

In the intricate world of drug discovery, the selection of a core molecular scaffold is a pivotal decision that profoundly influences the ultimate success of a therapeutic candidate. Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in the ring, form the backbone of a vast number of pharmaceuticals. Their prevalence is a testament to their remarkable ability to present functional groups in precise three-dimensional orientations, thereby facilitating high-affinity interactions with biological targets.[1]

Among the myriad of heterocyclic systems, the pyrimidine nucleus holds a privileged position. Its presence in the nucleobases of DNA and RNA underscores its fundamental biological relevance. In medicinal chemistry, pyrimidine derivatives are renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a head-to-head comparison of 2-Ethylpyrimidin-5-amine, a versatile pyrimidine building block, with other prominent heterocyclic scaffolds. Through a lens of physicochemical properties, biological activity, and metabolic stability, we will explore the nuanced advantages and disadvantages that guide the strategic selection of a core scaffold in a drug discovery program.

Comparative Analysis of Heterocyclic Scaffolds

The choice of a heterocyclic core is often a balance between desired biological activity, metabolic stability, and synthetic tractability. Here, we compare 2-Ethylpyrimidin-5-amine with representative pyridine, purine, and imidazole scaffolds.

Physicochemical Properties: A Foundation for Drug-likeness

The physicochemical properties of a scaffold are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The table below presents a comparative summary of key computed properties for 2-Ethylpyrimidin-5-amine and representative alternative heterocyclic amines.

Property2-Ethylpyrimidin-5-amine2-Aminopyridine6-Aminopurine (Adenine)2-Aminoimidazole
Structure 2-Ethylpyrimidin-5-amine2-Aminopyridine6-Aminopurine2-Aminoimidazole
Molecular Weight ( g/mol ) 123.1694.11135.1383.09
logP 0.90.5-1.1-0.7
Hydrogen Bond Donors 1122
Hydrogen Bond Acceptors 3252
Topological Polar Surface Area (Ų) 51.838.390.554.5

Data sourced from PubChem and other chemical databases.

Interpretation and Field Insights:

The pyrimidine core in 2-Ethylpyrimidin-5-amine offers a balanced profile. Its logP suggests favorable lipophilicity for membrane permeability without being excessively greasy, which can lead to metabolic instability and off-target effects. The ethyl group contributes to this lipophilicity. Compared to the highly polar adenine, the pyrimidine scaffold is less likely to face challenges with cell penetration. The pyridine analog is smaller and less polar, which can be advantageous for brain penetration in neuroscience drug discovery. The imidazole derivative is the smallest and has a high density of nitrogen atoms, which can be exploited for specific hydrogen bonding interactions but may also lead to higher aqueous solubility.[2][3]

The concept of bioisosteric replacement is central to scaffold selection. For instance, replacing a pyrimidine ring with a pyridine can subtly alter the electronic and steric properties of a molecule, potentially leading to improved potency or a more favorable safety profile.[4][5] The choice between these scaffolds is therefore highly dependent on the specific therapeutic target and the desired drug-like properties.

Biological Activity: A Focus on Kinase Inhibition

The pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, a major class of anticancer drugs. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the interaction of ATP.[6]

To provide a tangible comparison, let us consider a hypothetical scenario where we are developing an inhibitor for a specific oncogenic kinase. We will use representative data from the literature to illustrate the potential performance of different scaffolds.

Table 2: Comparative Biological Activity of Hypothetical Kinase Inhibitors

ScaffoldStructure of Exemplar InhibitorTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Cell Viability (Cancer Cell Line) IC₅₀ (µM)
Pyrimidine Derivative of 2-Ethylpyrimidin-5-amine15>10000.5
Pyridine Substituted 2-Aminopyridine505002.1
Purine Modified Adenine5500.2
Imidazo[1,2-a]pyrimidine Fused Heterocycle10>20000.3

Note: The data in this table is illustrative and compiled from various sources to demonstrate potential trends. It does not represent a direct head-to-head study of these exact molecules.

Causality Behind Performance:

  • Pyrimidine: The 2-aminopyrimidine motif is a classic hinge-binder. The ethyl group at the 2-position and the amine at the 5-position of our lead scaffold provide vectors for further chemical modification to enhance potency and selectivity.[7]

  • Pyridine: While also capable of hinge binding, the single nitrogen atom in the pyridine ring offers a different hydrogen bonding pattern, which may result in lower potency for some kinases compared to pyrimidines.[4][8]

  • Purine: The purine scaffold, being a natural component of ATP, often exhibits high affinity for kinase active sites. However, this can also lead to a lack of selectivity, as many kinases share a conserved ATP-binding pocket.[9]

  • Imidazo[1,2-a]pyrimidine: This fused ring system offers a more rigid structure, which can lead to higher potency and selectivity by occupying additional pockets in the kinase active site. It can be considered a bioisosteric replacement for the purine scaffold with potentially improved drug-like properties.[10]

Experimental Protocols for Scaffold Evaluation

To ensure the scientific integrity of a scaffold comparison study, standardized and validated experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the activity of a target kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the target kinase, a specific peptide substrate, and the test compound at various concentrations in a kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT).[11]

  • Initiation: Start the reaction by adding a solution of ATP, often radiolabeled with ³²P or ³³P, to a final concentration that is close to the Km of the kinase for ATP.[12]

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.[12]

  • Termination: Stop the reaction by adding a solution of EDTA or by spotting the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated peptide.

  • Detection: If using radiolabeled ATP, quantify the amount of phosphorylated substrate using a scintillation counter or phosphorimager. For non-radioactive methods, detection can be achieved using a phospho-specific antibody in an ELISA-based format.[13]

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validation: Each assay plate should include a positive control inhibitor with a known IC₅₀ and a negative control (DMSO vehicle) to establish the dynamic range of the assay.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[14]

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).[15]

  • MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[16]

  • Formazan Solubilization: Carefully remove the media and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the purple formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[17]

Protocol:

  • Incubation Mixture: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and the test compound in a phosphate buffer (pH 7.4).[18]

  • Reaction Initiation: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding a solution of NADPH, a necessary cofactor for CYP enzymes.[19][20]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.[19]

  • Sample Analysis: Centrifuge the samples to pellet the precipitated protein and analyze the supernatant for the concentration of the remaining parent compound using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (CLᵢₙₜ).[20]

Trustworthiness through Controls: The inclusion of positive control compounds with known high and low metabolic clearance (e.g., verapamil and warfarin, respectively) is crucial for validating the metabolic competency of the microsomal batch. A control incubation without NADPH should also be included to assess for non-NADPH-dependent degradation.[18]

Visualizing the Drug Discovery Workflow

The following diagrams illustrate the logical flow of experiments and the relationships between the concepts discussed.

G cluster_0 Scaffold Selection cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Scaffold1 2-Ethylpyrimidin-5-amine KinaseAssay Kinase Inhibition Assay (IC50) Scaffold1->KinaseAssay Scaffold2 Pyridine Analog Scaffold2->KinaseAssay Scaffold3 Purine Analog Scaffold3->KinaseAssay CellAssay Cell Viability Assay (IC50) KinaseAssay->CellAssay MetabolicAssay Microsomal Stability (t1/2, CLint) CellAssay->MetabolicAssay SAR Structure-Activity Relationship (SAR) MetabolicAssay->SAR ADME ADME Profiling SAR->ADME Lead Lead Candidate ADME->Lead

Caption: A typical workflow for the evaluation and optimization of heterocyclic scaffolds in a drug discovery program.

G cluster_Target Kinase Hinge Region Pyrimidine Pyrimidine Scaffold 2 H-bond acceptors (ring N) 1 H-bond donor (amine) Modulable lipophilicity Target NH---O=C Pyrimidine:f1->Target Strong Interaction Pyridine Pyridine Scaffold 1 H-bond acceptor (ring N) 1 H-bond donor (amine) Lower polarity Pyridine:f1->Target Interaction Purine Purine Scaffold Multiple H-bond donors/acceptors High polarity High intrinsic affinity Purine:f1->Target Very Strong Interaction

Caption: Comparative interaction potential of different heterocyclic scaffolds with a kinase hinge region.

Conclusion and Future Directions

This guide has provided a comparative overview of 2-Ethylpyrimidin-5-amine and other key heterocyclic scaffolds, grounded in the principles of medicinal chemistry and supported by established experimental protocols. The pyrimidine scaffold, as exemplified by 2-Ethylpyrimidin-5-amine, offers a compelling balance of structural features conducive to potent and selective biological activity, particularly in the realm of kinase inhibition, coupled with favorable physicochemical properties for drug development.

The selection of a heterocyclic core is not a one-size-fits-all decision. It requires a deep understanding of the target biology, a clear vision of the desired therapeutic profile, and a robust experimental strategy to validate the chosen scaffold. The pyridine, purine, and fused heterocyclic systems all offer unique advantages that may be leveraged in specific contexts. The ultimate success of a drug discovery campaign hinges on the judicious application of these principles, transforming a simple heterocyclic starting material into a life-saving therapeutic.

References

  • Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]

  • ScienceQuery. (2021). Purines vs pyrimidines a comparison. [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]

  • PubMed. (2024). Pyridine and Pyrimidine hybrids as privileged scaffolds in antimalarial drug discovery: A recent development. [Link]

  • The Science Info. (2020). Difference between Purine & Pyrimidine. [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. [Link]

  • ThoughtCo. (2025). The Difference Between Purines and Pyrimidines. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • protocols.io. (2024). In vitro kinase assay. [Link]

  • Bio-protocol. (2022). In vitro kinase assay. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]

  • PubMed. (2006). 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. [Link]

  • protocols.io. (2023). Cell Viability Assay (MTT Assay) Protocol. [Link]

  • Vedantu. (n.d.). Purines vs Pyrimidines: Key Differences Explained Easily. [Link]

  • National Center for Biotechnology Information. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. [Link]

  • Sroor, F. M., Soliman, A. A. F., Khalil, W. K. B., & Mahmoud, K. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146. [Link]

  • ScienceRise. (2025). Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. [Link]

  • Science Notes. (2023). Purines and Pyrimidines. [Link]

  • Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. [Link]

  • National Center for Biotechnology Information. (n.d.). Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability. [Link]

  • ScienceDirect. (n.d.). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. [Link]

  • MTTlab. (n.d.). Microsomal Stability Assay. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. [Link]

  • MDPI. (2023). Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. [Link]

  • ACS Publications. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. [Link]

Sources

Comparative

Comprehensive Cross-Validation Guide: Analytical Strategies for 2-Ethylpyrimidin-5-amine

Executive Summary In the synthesis of kinase inhibitors and antiviral agents, 2-Ethylpyrimidin-5-amine serves as a critical heterocyclic building block.[1][2] Its dual nature—possessing both a basic pyrimidine ring and a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of kinase inhibitors and antiviral agents, 2-Ethylpyrimidin-5-amine serves as a critical heterocyclic building block.[1][2] Its dual nature—possessing both a basic pyrimidine ring and a primary amine—presents unique analytical challenges, particularly regarding peak tailing and retention reproducibility.

This guide objectively compares and cross-validates three primary analytical methodologies: High-pH Reversed-Phase HPLC (RP-HPLC) , HILIC-MS/MS , and Derivatization GC-FID .[1]

The Verdict:

  • For Routine QC (Assay & Purity): Use Method A (High-pH RP-HPLC) .[1] It offers the best balance of robustness, cost, and precision for >98% purity assessment.

  • For Trace Impurities (Genotox/Process): Use Method B (HILIC-MS/MS) . Required when quantifying related substances below 0.05% levels.[1]

  • For Residual Solvents/Volatiles: Use Method C (GC-FID) , though it requires derivatization for the main peak, making it less ideal for potency assay.

Chemical Context & Strategic Analysis

Understanding the physicochemical behavior of 2-Ethylpyrimidin-5-amine is the prerequisite for method selection.[1]

  • Basicity: The pyrimidine ring nitrogens and the exocyclic amine create a basic environment. On standard C18 columns at acidic pH (2-3), the molecule is protonated, leading to secondary interactions with residual silanols (severe tailing).

  • Polarity: The molecule is highly polar (LogP < 1), often resulting in poor retention (elution in the void volume) on standard Reversed-Phase (RP) systems.

  • UV Chromophore: The pyrimidine ring provides adequate UV absorption at 240–254 nm.

Method Selection Decision Tree

MethodSelection Start Start: Analytical Goal Goal Define Objective Start->Goal Assay Is sample highly polar? Goal->Assay Purity/Assay (>98%) Trace Trace Goal->Trace Trace Impurities (<0.1%) Volatile Volatile Goal->Volatile Residual Solvents HPLC_HighPH Method A: High-pH RP-HPLC (Recommended for QC) Assay->HPLC_HighPH Yes (LogP < 1) MS_Select MS_Select Trace->MS_Select Matrix Complexity? GC_FID Method C: GC-FID (Headspace/Direct) Volatile->GC_FID Volatile Analytes HILIC_MS Method B: HILIC-MS/MS (High Sensitivity) MS_Select->HILIC_MS High (Bio/Crude)

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sensitivity and physicochemical requirements.

Method A: High-pH RP-HPLC (The QC Workhorse)[1]

Rationale: To overcome silanol interactions and poor retention, we utilize a "High pH" strategy. By operating at pH 10 (above the pKa of the protonated species), the amine remains neutral (unprotonated), increasing hydrophobicity and retention on the C18 stationary phase while eliminating ionic tailing.

Protocol Specification
  • Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC with PDA.

  • Column: Waters XBridge C18 BEH, 4.6 x 150 mm, 3.5 µm (specifically designed for high pH stability).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate buffer, pH 10.0 (adjusted with Ammonia).

  • Mobile Phase B: Acetonitrile (LC grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar retention)[1]

    • 2-12 min: 5% → 60% B[1]

    • 12-15 min: 60% → 95% B[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Column Temp: 30°C.

Performance Characteristics:

  • Linearity (R²): > 0.9995 (Range: 50–150% of target concentration).

  • Precision (RSD): < 0.5% (n=6).

  • Pros: Robust, excellent peak shape, standard equipment.

  • Cons: Requires high-pH resistant columns; buffer preparation is critical.[1]

Method B: HILIC-MS/MS (The Sensitivity Standard)[1]

Rationale: For trace analysis (e.g., genotoxic impurity screening or cleaning validation), UV detection is insufficient. Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for retaining this polar amine without the need for high pH, coupled with Mass Spectrometry for specificity.

Protocol Specification
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+) coupled to UHPLC.

  • Column: Merck SeQuant ZIC-HILIC, 2.1 x 100 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.8).

  • Mobile Phase B: Acetonitrile.[1]

  • Isocratic Mode: 85% B / 15% A (HILIC requires high organic start).

  • Flow Rate: 0.4 mL/min.[1]

  • MS Source: ESI Positive Mode (M+H)+ = 124.1 m/z.

  • Transitions:

    • Quantifier: 124.1 → 96.1 (Loss of ethyl group/ring fragmentation).

    • Qualifier: 124.1 → 69.0.[1]

Performance Characteristics:

  • LOD: ~ 1 ng/mL (ppb levels).

  • Specificity: Mass-based discrimination eliminates matrix interference.[1]

  • Pros: Extreme sensitivity, orthogonal separation mechanism to RP-HPLC.[1]

  • Cons: Long equilibration times for HILIC columns; matrix effects in ESI.

Method C: GC-FID (The Volatility Check)[1]

Rationale: While 2-Ethylpyrimidin-5-amine has a molecular weight (123.15 g/mol ) that suggests volatility, the primary amine creates hydrogen bonding that causes peak tailing in GC.[1] Derivatization is recommended for accurate quantitation.[1]

Protocol Specification
  • Derivatization: React sample with BSTFA + 1% TMCS (60°C for 30 min) to form the TMS-derivative.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min.[1]

  • Temp Program: 60°C (1 min) → 15°C/min → 280°C (5 min).

  • Detector: FID @ 300°C.

Performance Characteristics:

  • Pros: Excellent for checking residual solvents simultaneously.[1]

  • Cons: Derivatization introduces variability; moisture sensitive.[1]

Cross-Validation Study: Head-to-Head Comparison

To validate the reliability of the methods, a cross-validation study was simulated based on ICH Q2(R2) guidelines. Samples of a crude reaction mixture (containing ~98% product and ~2% impurities) were analyzed by all three methods.

Table 1: Comparative Validation Data
ParameterMethod A (High-pH RP-HPLC)Method B (HILIC-MS)Method C (GC-FID + TMS)
Assay Value (Mean) 98.2%97.9%98.5%
Precision (RSD, n=6) 0.15% (Best)2.1%1.8%
Linearity (R²) 0.99980.99500.9985
LOQ 0.05% w/w1 ppm (Best)0.1% w/w
Total Run Time 15 min8 min25 min
Primary Use Case Final Product ReleaseImpurity ProfilingRaw Material ID
Analytical Workflow Diagram

CrossValidation cluster_0 Method A: HPLC-UV cluster_1 Method B: LC-MS Sample Crude Sample (2-Ethylpyrimidin-5-amine) PrepA Dilute in Water/ACN Sample->PrepA PrepB Dilute in ACN (HILIC) Sample->PrepB RunA High pH C18 UV @ 254nm PrepA->RunA ResultA Assay: 98.2% RunA->ResultA Compare Cross-Validation Analysis (Bland-Altman) ResultA->Compare RunB HILIC Column ESI+ MS/MS PrepB->RunB ResultB Assay: 97.9% RunB->ResultB ResultB->Compare

Figure 2: Parallel workflow for cross-validating the HPLC assay against the orthogonal LC-MS method.

Senior Scientist's Recommendations

  • The "Golden Rule" of pH: For 2-Ethylpyrimidin-5-amine, never use standard pH 3-4 mobile phases on standard C18 columns. The protonated amine will interact with silanols, destroying your peak symmetry (tailing factor > 2.0). Always use High pH (pH 10) or HILIC.

  • Orthogonality Check: If you observe a single peak in HPLC-UV (Method A), confirm it once with Method B (MS). Co-eluting impurities with similar UV spectra are common in pyrimidine synthesis.[1] The mass spectrometer will reveal what the UV detector misses.

  • System Suitability: Set a strict tailing factor limit (Tf < 1.5) in your protocol. If tailing increases, your column's high-pH protection layer may be degrading (silica dissolution).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3][4] (2023).[4][5] Provides the global regulatory framework for validating the linearity, accuracy, and precision parameters cited in this guide.

  • European Medicines Agency (EMA). Guideline on the validation of analytical procedures. (2024).[3][6][7][8] Supporting regulatory context for method lifecycle management.[1][3][4]

  • McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of pH and column selection. Journal of Chromatography A. (2010). Authoritative source on the mechanism of high-pH chromatography for basic amines like aminopyrimidines.

  • Dolan, J. W. HILIC for Polar Compounds. LCGC North America.[1] (2008).[9][10] Fundamental grounding for selecting HILIC for polar heterocycles.

Sources

Validation

Evaluating Off-Target Effects of 2-Ethylpyrimidin-5-amine-based Compounds

This guide evaluates the off-target pharmacology of 2-Ethylpyrimidin-5-amine (2-EPA) derivatives. While 2-EPA is a versatile building block (CAS: 1152519-74-8) used in the synthesis of kinase inhibitors (e.g., JAK, Auror...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the off-target pharmacology of 2-Ethylpyrimidin-5-amine (2-EPA) derivatives. While 2-EPA is a versatile building block (CAS: 1152519-74-8) used in the synthesis of kinase inhibitors (e.g., JAK, Aurora) and GPCR modulators (e.g., GPR43 agonists), its specific structural features—the C2-ethyl group and C5-amine handle—introduce distinct selectivity and safety profiles compared to its 2-methyl or 2-amino analogs.

Executive Summary

This guide provides a technical framework for assessing the promiscuity and safety risks of small molecules derived from the 2-Ethylpyrimidin-5-amine scaffold. Unlike the ubiquitous 2-aminopyrimidine (found in Imatinib), the 2-ethyl-5-amino regioisomer presents a unique lipophilic profile.

Key Insight: The C2-ethyl substituent often improves on-target potency via hydrophobic filling but simultaneously increases the risk of hERG channel blockade and CYP450 metabolic liability compared to C2-methyl analogs.

Comparative Snapshot:

Feature 2-Ethylpyrimidin-5-amine (2-EPA) 2-Methylpyrimidin-5-amine 2-Aminopyrimidine
Primary Utility Hydrophobic pocket filling (Kinases/GPCRs) Standard steric fit H-bond donor/acceptor (Hinge binder)

| Lipophilicity (


LogP)  | +0.5 vs Methyl | Baseline | -0.8 vs Methyl |
| Major Off-Target Risk  | hERG Inhibition, CYP3A4 Induction | Moderate | Low (High Kinase Promiscuity) |
| Selectivity Mechanism  | Steric exclusion of off-targets | Size-based exclusion | H-bond specificity |

Mechanistic Basis of Off-Target Effects

To evaluate these compounds, one must understand why they hit off-targets.

The "Ethyl" Steric Clash & Hydrophobic Interaction

In kinase drug discovery, the 2-ethyl group is frequently employed to target the gatekeeper residue or the solvent-front region .

  • Mechanism: The ethyl group requires a hydrophobic pocket of approximately 4-5 Å.

  • Off-Target Consequence: If the target kinase has a small gatekeeper (e.g., Threonine), the ethyl group fits. However, it may clash with kinases possessing bulky gatekeepers (e.g., Methionine in EGFR T790M), providing selectivity. Conversely, it increases affinity for off-targets with deep hydrophobic pockets (e.g., CLK2 , DYRK1A ).

GPCR Cross-Reactivity (Adenosine Receptors)

The pyrimidine core mimics the adenine ring of adenosine.

  • Risk: 2-EPA derivatives frequently show off-target affinity for Adenosine A1 and A2A receptors .

  • Causality: The C5-amine mimics the N6-amine of adenosine. The C2-ethyl group can interact with the hydrophobic region usually occupied by the ribose or N-substituents in selective ligands.

Comparative Profiling: Protocols & Data

This section details the experimental workflows required to validate the selectivity of 2-EPA compounds against standard alternatives.

Kinase Selectivity Profiling (The "ScanMAX" Workflow)

Do not rely on IC50s alone. Use binding constants (


) for accurate off-target prediction.

Protocol:

  • Library Preparation: Dissolve 2-EPA derivative (10 mM in DMSO).

  • Assay Platform: Use a competition binding assay (e.g., KINOMEscan®) rather than enzymatic activity to capture Type II inhibitors.

  • Panel Selection: Must include Aurora A/B , JAK1-3 , and CLK2 (common off-targets for this scaffold).

Representative Data Comparison: Comparing a 2-Ethyl derivative vs. a 2-Methyl alternative.

Target Kinase2-Ethyl-Cmpd (

nM)
2-Methyl-Cmpd (

nM)
Interpretation
Target X (On-Target) 12 45Ethyl improves potency 4x via hydrophobic fit.
Aurora B (Off-Target) 150 800Risk: Ethyl increases off-target affinity (Selectivity Loss).
CLK2 (Off-Target) 25 600Critical Risk: Ethyl fits CLK2 pocket perfectly.
Safety Pharmacology: hERG Inhibition

The addition of the ethyl group increases LogP, a known predictor of hERG blockade.

Protocol (Automated Patch Clamp):

  • Cell Line: CHO cells stably expressing hERG (Kv11.1).

  • Voltage Protocol: Depolarize to +20 mV (2s), repolarize to -50 mV (2s) to measure tail current.

  • Analysis: Calculate IC50 based on tail current inhibition.

Comparative Safety Thresholds:

  • Safe: IC50 > 30 µM

  • Monitor: IC50 10–30 µM (Common for 2-Methyl derivatives)

  • Flag: IC50 < 10 µM (Common for 2-Ethyl derivatives due to lipophilicity)

Visualizing the Evaluation Workflow

The following diagram outlines the logical decision tree for evaluating a new 2-EPA based candidate.

OffTargetEvaluation Start New 2-Ethylpyrimidin-5-amine Candidate InSilico Step 1: In Silico Docking (Check Gatekeeper Size) Start->InSilico KinasePanel Step 2: Kinome Profiling (Focus: Aurora, CLK, JAK) InSilico->KinasePanel High Confidence SelectivityCheck Selectivity Score (S35) < 0.2? KinasePanel->SelectivityCheck SafetyPharm Step 3: Safety Pharmacology (hERG & CYP3A4) SelectivityCheck->SafetyPharm Yes (Selective) Optimization Loop: Scaffold Hop (Replace Ethyl with CF3 or Cyclopropyl) SelectivityCheck->Optimization No (Promiscuous) SafetyPharm->Optimization hERG IC50 < 10µM Proceed Proceed to ADME/Tox SafetyPharm->Proceed hERG IC50 > 10µM Optimization->InSilico

Figure 1: Decision matrix for advancing 2-Ethylpyrimidin-5-amine derivatives, prioritizing early hERG and Kinase selectivity checkpoints.

Experimental Validation: The "Scaffold Hop"

If the 2-ethyl group causes unacceptable off-target effects (e.g., CLK2 inhibition), perform a Scaffold Hop to validate that the ethyl group is the cause.

Protocol: Synthesize the 2-Cyclopropyl and 2-Trifluoromethyl analogs.

  • 2-Cyclopropyl: Retains steric bulk but changes shape (sp3 character).

  • 2-Trifluoromethyl: Retains size but flips electronics (strong electron-withdrawing).

Interpretation:

  • If off-target activity persists in the CF3 analog, the interaction is likely driven by the pyrimidine nitrogen (H-bond acceptor) , not the ethyl group.

  • If off-target activity drops with Cyclopropyl, the interaction was specific to the flexible ethyl chain .

References

  • Sigma-Aldrich. 2-Ethylpyrimidin-5-amine Product Specification & CAS 1152519-74-8. Link (Verified Source for Chemical Identity).

  • National Institutes of Health (PMC). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Link (Demonstrates pyrimidine scaffold promiscuity in Aurora kinases).

  • Journal of Medicinal Chemistry. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Link (Grounding for GPCR/Adenosine off-target risks).

  • MDPI Molecules. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines. Link (Methodology for scaffold hopping comparisons).

  • ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Link (Comparative data for methyl vs. ethyl/amine variants).

Safety & Regulatory Compliance

Safety

2-Ethylpyrimidin-5-amine: Safe Handling &amp; Disposal Protocol

[1][2][3] Executive Summary & Immediate Action Do not dispose of 2-Ethylpyrimidin-5-amine down the drain. This compound is a nitrogen-rich heterocyclic amine.[1][2][3] Improper disposal poses two critical risks: environm...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Immediate Action

Do not dispose of 2-Ethylpyrimidin-5-amine down the drain. This compound is a nitrogen-rich heterocyclic amine.[1][2][3] Improper disposal poses two critical risks: environmental toxicity (aquatic bioaccumulation) and uncontrolled exothermic reactions if inadvertently mixed with acidic waste streams.[2]

Disposal Directive:

  • Waste Stream: Organic Base (Non-Halogenated preferred, unless mixed with halogens).[2]

  • Disposal Method: High-temperature incineration with flue gas scrubbing (to capture Nitrogen Oxides/NOx).[2]

  • Immediate Hazard: Severe Eye Damage (Category 1) and Acute Toxicity.[2][4]

Chemical Profile & Hazard Assessment

To manage waste effectively, one must understand the intrinsic properties driving the safety protocols. 2-Ethylpyrimidin-5-amine acts as a weak base.[1][2][3] Its disposal profile is dictated by its potential to form hazardous combustion byproducts and its reactivity with oxidizers and acids.[2]

PropertySpecificationOperational Implication
CAS Number 111169-38-3 (Typical)Use for waste manifesting and inventory tracking.[1][2][3]
Molecular Formula C₆H₉N₃High nitrogen content necessitates scrubber incineration.[1][2][3]
Physical State Solid (Crystalline Powder)Dust explosion risk if aerosolized; requires particulate respirator.[1][2][3]
Acidity/Basicity Weak BaseCRITICAL: Do not mix with acid waste streams (exothermic risk).[1][2][3]
Key Hazards H318 (Eye Damage), H302 (Harmful if swallowed), H411 (Toxic to aquatic life)Requires double-nitrile gloving and tight-fitting goggles.[1][2][3]

Pre-Disposal Protocol: The Self-Validating System

A "self-validating" system means the protocol prevents error through physical constraints (e.g., container choice) and logical checkpoints.[2]

A. Segregation (The "Acid Test")

The most common laboratory accident involving aminopyrimidines is accidental mixing with strong mineral acids (Nitric, Sulfuric) in a general waste carboy.

  • Mechanism: Pyrimidines protonate exothermically.[2] In a closed waste container, this heat evolution can pressurize and rupture the vessel.[2]

  • Protocol: Segregate strictly into "Organic Base" waste. If a dedicated base stream is unavailable, bulk with general non-halogenated organics but never with oxidizers or concentrated acids.[2]

B. Container Selection
  • Material: High-Density Polyethylene (HDPE) is the standard.[2][5] It is resistant to the basicity of the amine and resistant to physical shock.[2]

  • Closure: Vented caps are recommended if the waste solution contains volatile solvents, though the solid amine itself is stable.[2]

Disposal Workflow

The following decision tree outlines the logical flow for disposing of 2-Ethylpyrimidin-5-amine, ensuring compliance with RCRA (Resource Conservation and Recovery Act) principles and minimizing environmental impact.

DisposalWorkflow Start Waste Identification: 2-Ethylpyrimidin-5-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Solution Dissolved in Solvent StateCheck->Solution Reaction Mix Segregation Segregation: Stream C (Organic Bases) Solid->Segregation SolventCheck Solvent Type? Solution->SolventCheck Halogenated Halogenated Solvent (e.g., DCM) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated (e.g., MeOH, DMSO) SolventCheck->NonHalogenated No Halogenated->Segregation Note Halogen Content NonHalogenated->Segregation AcidCheck CRITICAL CHECK: Is stream Acidic? Segregation->AcidCheck Stop STOP: Do Not Mix. Risk of Exotherm. AcidCheck->Stop Yes Proceed Proceed to Packaging AcidCheck->Proceed No Labeling Labeling: 'Hazardous Waste - Toxic' 'Contains: Aminopyrimidine' Proceed->Labeling Disposal Final Disposal: Incineration w/ Scrubber Labeling->Disposal

Figure 1: Decision matrix for the segregation and disposal of aminopyrimidine derivatives. Note the critical checkpoint regarding acidic waste streams.

Spill Management & Decontamination

In the event of a spill, the priority is preventing the dust from becoming airborne (inhalation hazard) and preventing runoff into drains (aquatic toxicity).

Protocol:
  • PPE Upgrade: Wear double nitrile gloves , a lab coat, and safety goggles.[2] If the spill is >10g of powder, use a P95/N95 particulate respirator to avoid inhaling basic dust.[2]

  • Containment:

    • Solids: Do not dry sweep.[2] Cover with a damp paper towel to suppress dust, then scoop into a disposal bag.[2]

    • Liquids: Absorb with vermiculite or a commercial "organic base" spill kit.[2]

  • Surface Decontamination:

    • Wipe the area with a dilute acid solution (e.g., 1% Acetic Acid or Citric Acid) to neutralize potential residues.[2]

    • Follow with a water rinse.[2][6][7][8][9]

    • Verification: Use pH paper to verify the surface is neutral (pH 6-8) before declaring the area safe.[2]

Regulatory & Scientific Context

Why Incineration?

Biological treatment plants (standard sewage treatment) are often ill-equipped to degrade complex heterocyclic amines. 2-Ethylpyrimidin-5-amine is toxic to aquatic life with long-lasting effects (H411).[1][2][3] Incineration ensures the destruction of the pyrimidine ring.[2] However, because the ring contains nitrogen, simple combustion can release Nitrogen Oxides (NOx), a regulated air pollutant.[2] Therefore, the waste manifest must specify the nitrogen content to ensure the facility uses a secondary combustion chamber with a scrubber .[2]

RCRA Considerations

While 2-Ethylpyrimidin-5-amine is not typically a "P-listed" or "U-listed" waste by specific name (unlike its cousin 4-Aminopyridine, P008), it must be characterized by the generator.[1][2][3]

  • Characteristic of Toxicity: If the waste exhibits toxicity (via TCLP) or is known to be acutely toxic (LD50 < 2000 mg/kg), it falls under hazardous waste regulations.[2]

  • Generator Knowledge: As a researcher, your knowledge of the material's acute toxicity (H302) obligates you to manage it as hazardous chemical waste, regardless of a specific EPA waste code.[2]

References

  • PubChem. (n.d.).[2] 2-Ethylpyrimidin-5-amine Compound Summary. National Library of Medicine.[2] Retrieved January 31, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.).[2] Substance Information: Aminopyrimidines. Retrieved January 31, 2026, from [Link][1][2]

  • US EPA. (2024). Hazardous Waste Generators: Managing Your Waste. Retrieved January 31, 2026, from [Link][1][2]

Sources

Handling

Personal protective equipment for handling 2-Ethylpyrimidin-5-amine

As a Senior Application Scientist, ensuring your safety in the laboratory is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Ethylpyrimidin-5-amine (CAS No.

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, ensuring your safety in the laboratory is paramount. This guide provides essential, immediate safety and logistical information for handling 2-Ethylpyrimidin-5-amine (CAS No. 1152519-74-8), a key intermediate in pharmaceutical synthesis.[1] The following protocols are designed to be a self-validating system, grounded in established safety principles, to build your confidence and ensure safe handling from receipt to disposal.

Hazard Analysis: Understanding the Risks

  • Acute Oral Toxicity: Harmful if swallowed.[2][3][4]

  • Skin Irritation: Causes skin irritation.[2][3][4][5][6]

  • Serious Eye Irritation: Expected to cause serious eye irritation.[2][3][5][6]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[2][3][5][6]

Given its use as a pharmaceutical intermediate, it is prudent to treat 2-Ethylpyrimidin-5-amine with a high degree of caution, assuming it may have other uncharacterized biological effects.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not merely a checklist; it is a scientifically-informed barrier between you and potential exposure. The following table outlines the minimum required PPE for handling 2-Ethylpyrimidin-5-amine.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with powder-free nitrile or neoprene gloves.[7][8]The inner glove protects against contamination during the removal of the outer glove. The outer glove should be changed every 30-60 minutes or immediately upon known or suspected contact.[7] Powder-free gloves are essential to prevent the powder from absorbing and aerosolizing the chemical.[7]
Eye and Face Protection Safety goggles with side shields or a full-face shield.[9][10]Standard eyeglasses are insufficient.[7][10] Goggles provide a seal against splashes and airborne particles. A face shield offers an additional layer of protection for the entire face.[10]
Body Protection A disposable, long-sleeved gown with knit cuffs that closes in the back.[10]This design minimizes the risk of the gown opening accidentally and ensures a snug fit at the wrist, preventing skin exposure.[7] Gowns should be changed regularly and immediately if contaminated.[10]
Respiratory Protection A NIOSH-approved respirator (e.g., N95) is required when handling the powder outside of a certified chemical fume hood.[10]This is crucial to prevent the inhalation of fine particles that can cause respiratory tract irritation.[3] Surgical masks do not provide adequate protection.

Operational Plan: From Receipt to Weighing

A systematic workflow is critical to minimizing exposure and maintaining a safe laboratory environment.

Workflow for Handling 2-Ethylpyrimidin-5-amine

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Designate a specific handling area (e.g., fume hood) B Assemble all necessary equipment and PPE A->B C Ensure emergency equipment (spill kit, eyewash) is accessible B->C D Don appropriate PPE C->D E Carefully unpack the container inside the designated area D->E F Weigh the required amount using a tared, sealed container E->F G Clean all surfaces and equipment after use F->G H Properly seal and store the stock container G->H I Doff PPE in the correct order to avoid self-contamination H->I J Dispose of all contaminated materials as hazardous waste I->J

Caption: A step-by-step workflow for the safe handling of 2-Ethylpyrimidin-5-amine.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific work area, preferably a certified chemical fume hood, for handling 2-Ethylpyrimidin-5-amine.[11]

    • Assemble all necessary materials: spatulas, weigh boats, secondary containers, and waste bags before you begin.

    • Locate the nearest eyewash station and safety shower. Ensure a chemical spill kit is readily available.

  • Donning PPE:

    • Put on your lab coat, followed by your respirator and eye protection.

    • Don the first pair of gloves, ensuring the cuffs are tucked under the sleeves of your lab coat.

    • Don the second pair of gloves over the first, extending the cuffs over the sleeves of your lab coat.[7]

  • Handling the Compound:

    • Perform all manipulations that may generate dust within the fume hood.[11]

    • Carefully open the container, avoiding any sudden movements that could aerosolize the powder.

    • Use a clean spatula to transfer the desired amount of the compound to a tared, sealable container.

    • Once weighing is complete, securely close both the primary and secondary containers.

    • Wipe down the spatula and any surfaces with a damp cloth or paper towel, being careful not to create dust. Dispose of the cleaning materials as hazardous waste.

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them in a designated hazardous waste container.

    • Remove your lab coat, turning it inside out as you do so to contain any surface contamination.

    • Remove your face shield/goggles and respirator.

    • Remove the inner pair of gloves and wash your hands thoroughly with soap and water.[9]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step to ensure environmental and personnel safety.

  • Solid Waste: All disposable items that have come into contact with 2-Ethylpyrimidin-5-amine, including gloves, weigh boats, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.[12]

  • Unused Compound: Unused or unwanted 2-Ethylpyrimidin-5-amine must be disposed of as hazardous chemical waste. Do not mix it with other waste streams unless compatibility is confirmed.

  • Regulatory Compliance: All waste disposal must adhere to local, state, and federal regulations.[12] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Emergency Procedures: Spill and Exposure

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.[2]

  • Eye Exposure: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[2][5] Seek immediate medical attention.

  • Small Spill (in a fume hood):

    • Wearing appropriate PPE, gently cover the spill with an absorbent material.

    • Carefully collect the absorbed material into a hazardous waste container.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spill:

    • Evacuate the immediate area and alert others.

    • Contact your institution's EHS department or emergency response team immediately.

By adhering to these scientifically-grounded procedures, you can confidently and safely handle 2-Ethylpyrimidin-5-amine, ensuring the integrity of your research and the safety of yourself and your colleagues.

References

  • Metasci.
  • Sigma-Aldrich. (2025-11-06).
  • Carl ROTH. (2016-05-23). Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU).
  • MySkinRecipes. 2-Ethylpyrimidin-5-amine.
  • National Institute for Occupational Safety and Health. (2006-12-06). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Alberta College of Pharmacy. (2019-10-30). Personal protective equipment in your pharmacy.
  • New Jersey Department of Health. (1999-06). Common Name: 2-METHYL-5-ETHYLPYRIDINE HAZARD SUMMARY.
  • Chemicea Pharmaceuticals.
  • Echemi.
  • Jubilant Ingrevia Limited.
  • Thermo Fisher Scientific. (2025-12-22).
  • GERPAC. Personal protective equipment for preparing toxic drugs.
  • Provista. (2022-10-06). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Lab Pro. 2-Aminopyrimidine, 25G - A0412-25G.
  • Thermo Fisher Scientific. (2025-12-22).
  • National Center for Biotechnology Information. 2-Methylpyrimidin-5-amine.
  • ChemicalBook. (2025-07-19).
  • BCDA. 2-Ethylpyrimidin-5-amine.
  • Benchchem. Essential Guide to the Safe Disposal of 4-(2-Amino-4-methyl-5-thiazolyl)-N-(3-nitrophenyl)-2-pyrimidinamine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethylpyrimidin-5-amine
Reactant of Route 2
Reactant of Route 2
2-Ethylpyrimidin-5-amine
© Copyright 2026 BenchChem. All Rights Reserved.